20-HeDE
Description
Properties
Molecular Formula |
C20H36O3 |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
(6Z,15Z)-20-hydroxyicosa-6,15-dienoic acid |
InChI |
InChI=1S/C20H36O3/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h8-11,21H,1-7,12-19H2,(H,22,23)/b10-8-,11-9- |
InChI Key |
RYHYNNWEPYGEEH-WGEIWTTOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 20-Hydroxyeicosatetraenoic Acid (20-HETE)
Audience: Researchers, scientists, and drug development professionals.
Introduction
20-Hydroxyeicosatetraenoic acid (20-HETE) is a bioactive lipid mediator produced from the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families.[1][2] It is a potent regulator of vascular tone and has been implicated in a wide range of physiological and pathophysiological processes, including hypertension, stroke, myocardial infarction, and angiogenesis.[3][4][5] This technical guide provides a comprehensive overview of the mechanism of action of 20-HETE, with a focus on its molecular signaling pathways, quantitative effects, and the experimental methodologies used to elucidate its function.
Biosynthesis of 20-HETE
20-HETE is synthesized in various tissues, with particularly high levels found in the renal and cerebral microvasculature.[1] The synthesis is initiated by the release of arachidonic acid from membrane phospholipids, which is then metabolized by CYP4A and CYP4F enzymes. The expression and activity of these enzymes are regulated by various factors, including hormones, cytokines, and disease states.
The 20-HETE Receptor: GPR75
The primary cell surface receptor for 20-HETE has been identified as G-protein coupled receptor 75 (GPR75).[3][5][6] 20-HETE binds to GPR75 with high affinity, initiating downstream signaling cascades.[7]
Signaling Pathways of 20-HETE
The downstream effects of 20-HETE are cell-type specific, with distinct signaling pathways activated in vascular smooth muscle cells and endothelial cells.
Vascular Smooth Muscle Cells (VSMCs)
In VSMCs, 20-HETE binding to GPR75 leads to vasoconstriction through the activation of several key signaling molecules.[4][8]
-
Activation of Gαq/11: 20-HETE-GPR75 coupling activates the Gαq/11 subunit.[5][6]
-
Phospholipase C (PLC) Activation: Gαq/11 activates PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.
-
Protein Kinase C (PKC) Activation: Increased intracellular calcium and DAG activate PKC.
-
Inhibition of Large-Conductance Calcium-Activated Potassium (BKCa) Channels: Activated PKC, along with other kinases such as mitogen-activated protein kinase (MAPK) and c-Src, phosphorylates and inhibits BKCa channels.[9] This inhibition leads to membrane depolarization.
-
Calcium Influx: Membrane depolarization opens L-type calcium channels, resulting in an influx of extracellular calcium and sustained vasoconstriction.
Endothelial Cells
In endothelial cells, 20-HETE signaling is multifaceted, contributing to endothelial dysfunction, inflammation, and angiogenesis.
20-HETE promotes endothelial dysfunction and a pro-inflammatory state through a GPR75-mediated pathway that involves the transactivation of the epidermal growth factor receptor (EGFR).[3][5][6]
-
GPR75-GIT1-c-Src Complex: Upon 20-HETE binding, GPR75 associates with GPCR-kinase interacting protein-1 (GIT1), which facilitates the activation of c-Src.[5][6]
-
EGFR Transactivation: Activated c-Src phosphorylates and transactivates the EGFR.[5][6]
-
MAPK and IKKβ Activation: EGFR activation leads to the downstream activation of the MAPK and IκB kinase β (IKKβ) pathways.[2]
-
NF-κB Activation: IKKβ phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the subsequent translocation of nuclear factor-kappa B (NF-κB) to the nucleus.[10]
-
Gene Transcription: Nuclear NF-κB acts as a transcription factor, increasing the expression of pro-inflammatory genes, including angiotensin-converting enzyme (ACE) and adhesion molecules (e.g., ICAM-1).[2][11]
-
eNOS Uncoupling and Oxidative Stress: This signaling cascade can also lead to the uncoupling of endothelial nitric oxide synthase (eNOS), reducing nitric oxide (NO) bioavailability and increasing the production of reactive oxygen species (ROS), further contributing to endothelial dysfunction.[12]
20-HETE also plays a significant role in promoting angiogenesis, the formation of new blood vessels.[13]
-
HIF-1α and VEGF Upregulation: 20-HETE can increase the expression of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF), key regulators of angiogenesis.[13]
-
PI3K/Akt and MAPK Pathways: The pro-angiogenic effects of 20-HETE are mediated through the activation of the PI3K/Akt and MAPK signaling pathways.[2][14]
-
Endothelial Progenitor Cells (EPCs): 20-HETE stimulates the proliferation, migration, and tube formation of EPCs, which are critical for neovascularization.[2]
Quantitative Data
The following tables summarize key quantitative data related to the mechanism of action of 20-HETE.
Table 1: Receptor Binding and Functional Concentrations
| Parameter | Value | Cell/Tissue Type | Reference |
| GPR75 Binding Affinity (Kd) | 1.56 x 10-10 M | - | (Pascale et al., 2021) |
| Vasoconstriction (EC50) | < 10-8 M | Renal, cerebral, cardiac, and mesenteric arteries | (Roman et al., 2000) |
| ACE Induction in HMVEC | 5-10 nM | Human Microvascular Endothelial Cells | (Cheng et al., 2012) |
| NF-κB Activation in HUVEC | Nanomolar concentrations | Human Umbilical Vein Endothelial Cells | [10] |
| Ischemia-induced production in vivo | 91 ± 11 pg/mg protein | Mouse gracilis muscle | [13] |
Table 2: Effects of 20-HETE on Gene and Protein Expression
| Target | Effect | Fold Change | Cell/Tissue Type | Reference |
| ACE mRNA | Induction | ~3.5-fold | Human Microvascular Endothelial Cells | (Garcia et al., 2016) |
| ACE Protein | Induction | ~4.6-fold | Human Microvascular Endothelial Cells | (Garcia et al., 2016) |
| ICAM-1 Expression | Upregulation | 4-7-fold | Human Endothelial Cells | [10] |
| NF-κB Binding Activity | Increase | - | Human Microvascular Endothelial Cells | (Garcia et al., 2016) |
| Somatic ACE Promoter Activity | Increase | ~4.4-fold | Human Microvascular Endothelial Cells | (Garcia et al., 2016) |
| Germinal ACE Promoter Activity | Increase | ~2.5-fold | Human Microvascular Endothelial Cells | (Garcia et al., 2016) |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the mechanism of action of 20-HETE.
Measurement of Vascular Reactivity in Isolated Arteries
This protocol is a representative example for assessing the vasoconstrictor effects of 20-HETE using pressure myography.
Materials:
-
Dissection microscope
-
Pressure myography system (e.g., DMT, Living Systems Instrumentation)
-
Physiological salt solution (PSS), composition (in mM): 119 NaCl, 4.7 KCl, 1.17 MgSO4, 1.18 KH2PO4, 24 NaHCO3, 0.026 EDTA, 5.5 glucose, and 1.6 CaCl2.
-
20-HETE stock solution
-
High potassium (K+) solution for viability check (e.g., PSS with equimolar substitution of NaCl with KCl)
Procedure:
-
Vessel Isolation: Euthanize the experimental animal according to approved institutional guidelines. Isolate the desired artery (e.g., mesenteric, cerebral) and place it in cold PSS.
-
Cannulation and Mounting: Under a dissection microscope, cannulate both ends of an arterial segment onto glass micropipettes in the myograph chamber. Secure the vessel with sutures.
-
Equilibration: Superfuse the vessel with PSS bubbled with 95% O2 and 5% CO2 at 37°C. Set the intraluminal pressure to a physiological level (e.g., 60-80 mmHg) and allow the vessel to equilibrate for at least 30 minutes.
-
Viability Check: Assess the viability of the vessel by exposing it to a high K+ solution, which should induce a robust constriction.
-
Baseline Measurement: After washing out the high K+ solution and allowing the vessel to return to its baseline diameter, record the stable baseline diameter.
-
20-HETE Application: Add 20-HETE to the superfusion solution in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10-10 to 10-6 M).
-
Diameter Measurement: Record the vessel diameter at each concentration of 20-HETE after a stable response is achieved.
-
Data Analysis: Express the vasoconstriction as a percentage of the baseline diameter. Plot the percentage of constriction against the log concentration of 20-HETE to generate a concentration-response curve and calculate the EC50.
Endothelial Cell Proliferation Assay
This protocol describes a representative method for assessing the effect of 20-HETE on the proliferation of human umbilical vein endothelial cells (HUVECs).
Materials:
-
HUVECs and endothelial cell growth medium
-
20-HETE
-
Cell proliferation assay kit (e.g., MTT, BrdU, or CyQUANT)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Serum Starvation: To synchronize the cells, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours.
-
20-HETE Treatment: Replace the medium with fresh low-serum medium containing various concentrations of 20-HETE (e.g., 1 nM to 1 µM) or vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours).
-
Proliferation Measurement: Measure cell proliferation according to the manufacturer's instructions for the chosen assay kit.
-
Data Analysis: Express the results as a percentage of the control and perform statistical analysis to determine the significance of the observed effects.
NF-κB Activation Assay (EMSA)
This protocol outlines a representative Electrophoretic Mobility Shift Assay (EMSA) to detect the activation and nuclear translocation of NF-κB in response to 20-HETE.
Materials:
-
Endothelial cells (e.g., HUVECs or HMVECs)
-
20-HETE
-
Nuclear extraction kit
-
NF-κB consensus oligonucleotide probe
-
32P-ATP and T4 polynucleotide kinase for probe labeling
-
Poly(dI-dC)
-
EMSA binding buffer
-
Non-denaturing polyacrylamide gel
Procedure:
-
Cell Treatment: Treat endothelial cells with 20-HETE (e.g., 10 nM) for a specified time (e.g., 30-60 minutes).
-
Nuclear Extract Preparation: Prepare nuclear extracts from treated and untreated cells using a commercial kit or a standard laboratory protocol.
-
Probe Labeling: Label the NF-κB consensus oligonucleotide probe with 32P-ATP using T4 polynucleotide kinase.
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in the presence of poly(dI-dC) (a non-specific DNA competitor) and EMSA binding buffer.
-
Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Autoradiography: Dry the gel and expose it to X-ray film to visualize the shifted bands corresponding to the NF-κB-DNA complexes.
-
Data Analysis: Compare the intensity of the shifted bands between the control and 20-HETE-treated samples to determine the effect of 20-HETE on NF-κB activation.
Measurement of 20-HETE by LC-MS/MS
This protocol provides a general workflow for the quantification of 20-HETE in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Biological sample (e.g., plasma, urine, tissue homogenate)
-
Deuterated internal standard (e.g., d6-20-HETE)
-
Solid-phase extraction (SPE) cartridges or organic solvents for liquid-liquid extraction
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Homogenize tissue samples or use plasma/urine directly.
-
Internal Standard Spiking: Add a known amount of the deuterated internal standard to each sample to correct for extraction losses and matrix effects.
-
Extraction: Extract the lipids from the sample using either SPE or liquid-liquid extraction.
-
Evaporation and Reconstitution: Evaporate the solvent from the extracted sample and reconstitute the residue in the LC mobile phase.
-
LC Separation: Inject the sample into the LC system. Separate 20-HETE from other lipids using a C18 reversed-phase column with a suitable mobile phase gradient (e.g., water/acetonitrile with formic acid).
-
MS/MS Detection: Introduce the eluent from the LC into the mass spectrometer. Use multiple reaction monitoring (MRM) in negative ion mode to specifically detect the precursor-to-product ion transitions for 20-HETE and its internal standard.
-
Quantification: Generate a standard curve using known amounts of 20-HETE. Quantify the amount of 20-HETE in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Conclusion
20-HETE is a critical lipid mediator with diverse and potent effects on the vasculature and other systems. Its mechanism of action, primarily through the GPR75 receptor, involves complex and cell-type-specific signaling cascades that regulate a wide array of physiological and pathological processes. A thorough understanding of these mechanisms, facilitated by the experimental approaches detailed in this guide, is essential for the development of novel therapeutic strategies targeting the 20-HETE pathway for the treatment of cardiovascular and other diseases.
References
- 1. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 20-HETE in the regulation of vascular and cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 20-HETE Signals Through G-Protein-Coupled Receptor GPR75 (Gq) to Affect Vascular Function and Trigger Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. 20- HETE Signals Through G Protein-Coupled Receptor GPR75 (Gq) to Affect Vascular Function and Trigger Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G Protein-Coupled Receptor 75 (GPR75) As a Novel Molecule for Targeted Therapy of Cancer and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR75: Advances, Challenges in Deorphanization, and Potential as a Novel Drug Target for Disease Treatment [mdpi.com]
- 9. pnas.org [pnas.org]
- 10. 20-Hydroxyeicosatetraenoic acid stimulates nuclear factor-kappaB activation and the production of inflammatory cytokines in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Vascular Actions of 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 20-HETE Contributes to Ischemia-induced Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. article.imrpress.com [article.imrpress.com]
The Role of 20-HETE in Regulating Vascular Tone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Hydroxyeicosatetraenoic acid (20-HETE) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) enzymes of the 4A and 4F subfamilies.[1] Initially identified for its role in renal function, 20-HETE has emerged as a critical regulator of vascular tone and a key player in cardiovascular pathophysiology.[2] It is a potent vasoconstrictor in most vascular beds, contributing significantly to the myogenic response, endothelial dysfunction, and the development of hypertension.[3][4] This technical guide provides an in-depth overview of the synthesis, signaling pathways, and multifaceted roles of 20-HETE in the vasculature, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
20-HETE Synthesis and Metabolism
20-HETE is synthesized from arachidonic acid (AA) primarily through the ω-hydroxylation activity of CYP4A and CYP4F enzymes.[1] These enzymes are highly expressed in the vascular smooth muscle cells (VSMCs) of small arteries and arterioles (<200 μm).[5] The production of 20-HETE is not static; it is dynamically regulated by various physiological and pathological stimuli. Vasoactive agents such as angiotensin II (Ang II), endothelin-1, and serotonin (B10506) stimulate its formation, while nitric oxide (NO) and carbon monoxide (CO) can inhibit its synthesis by binding to the heme moiety of the CYP enzymes.[5][6][7]
The Role of 20-HETE in Vascular Smooth Muscle Tone
In vascular smooth muscle, 20-HETE acts as a potent vasoconstrictor and sensitizes the contractile apparatus to other stimuli.[1][8] Its effects are mediated through a complex signaling cascade that ultimately increases intracellular calcium concentration ([Ca²⁺]i) and enhances the calcium sensitivity of contractile proteins.
A key molecular target for 20-HETE is the large-conductance Ca²⁺-activated potassium (BKCa) channel.[1][8] Inhibition of this channel by 20-HETE reduces potassium efflux, leading to membrane depolarization. This depolarization activates voltage-gated L-type Ca²⁺ channels and Transient Receptor Potential Canonical 6 (TRPC6) channels, promoting Ca²⁺ influx and subsequent vasoconstriction.[5][6][9]
The signaling pathway is initiated by the binding of 20-HETE to its recently identified G-protein coupled receptor, GPR75.[10][11] This activates Gαq/11, leading to downstream activation of Protein Kinase C (PKC).[5][11] PKC, along with other kinases like MAPK and c-Src, can directly phosphorylate and inhibit the BKCa channel.[10][12] Furthermore, 20-HETE can activate the Rho-kinase pathway, which increases the phosphorylation of myosin light chain (MLC), thereby increasing the calcium sensitivity of the contractile machinery.[8]
The Role of 20-HETE in Endothelial Function
While primarily synthesized in VSMCs, 20-HETE significantly impacts endothelial cell function, often promoting endothelial dysfunction. A major mechanism is the uncoupling of endothelial nitric oxide synthase (eNOS).[13] 20-HETE disrupts the crucial association between eNOS and heat shock protein 90 (HSP90), which is necessary for proper enzyme function.[13][14] This uncoupling leads to a decrease in NO production and an increase in the generation of superoxide (B77818) radicals (O₂⁻) by the eNOS enzyme itself.[13]
The increased oxidative stress, further amplified by 20-HETE's ability to activate NADPH oxidase, scavenges available NO, reducing its bioavailability and impairing endothelium-dependent vasodilation.[15][16] Additionally, 20-HETE has been shown to increase the expression of angiotensin-converting enzyme (ACE) in endothelial cells, creating a feed-forward loop with the renin-angiotensin system that can exacerbate vascular dysfunction and hypertension.[1][17]
Role in Myogenic Tone
The myogenic response is the intrinsic ability of small arteries and arterioles to constrict in response to an increase in intravascular pressure, a fundamental mechanism for the autoregulation of blood flow. 20-HETE is a key mediator of this process.[3][18] Elevations in transmural pressure stimulate the production of 20-HETE in VSMCs.[6][18] The subsequent signaling cascade, involving BKCa channel inhibition and L-type Ca²⁺ channel activation, drives the pressure-induced constriction.[3] Pharmacological inhibition of 20-HETE synthesis has been shown to significantly attenuate or abolish the myogenic response in cerebral, renal, and skeletal muscle arterioles.[3][18][19]
Quantitative Data Summary
The following tables summarize quantitative data on the effects of 20-HETE and its modulators on vascular tone and related parameters from various preclinical studies.
Table 1: In Vivo Effects of 20-HETE Pathway Modulation on Blood Pressure
| Animal Model | Treatment | Dose / Route | Effect on Systolic Blood Pressure (mmHg) | Reference(s) |
| Spontaneously Hypertensive Rat (SHR) | HET0016 (20-HETE Synthesis Inhibitor) | 10 mg/kg/day, i.p. for 5 days | Decrease from 191 ± 6 to 149 ± 8 | [14] |
| JCR:LA-cp Rat (Metabolic Syndrome) | 20-SOLA (20-HETE Antagonist) | In drinking water | Decrease from 182 ± 3 to 145 ± 3 | [1] |
| RUPP Rat (Preeclampsia Model) | HET0016 | 1 mg/kg/day | Decrease from 122 ± 3 to 110 ± 2 | [7] |
| Cyp4a14(-/-) Mouse (Hypertensive) | 20-SOLA | In drinking water | Decrease from 153 ± to 124 ± | [20] |
| Myh11-4a12 Mouse (VSMC 20-HETE ↑) | - | - | Increase from 127 ± 2 (WT) to 145 ± 2 (Transgenic) | [21] |
Table 2: In Vitro and Cellular Effects of 20-HETE
| Parameter | System / Cell Type | Treatment / Condition | Observed Effect | Reference(s) |
| Vasoconstriction | Renal, cerebral, etc. arteries | 20-HETE | Potent vasoconstrictor with an EC₅₀ < 10⁻⁸ M | [6] |
| L-type Ca²⁺ Channel Current (ICa,L) | Rat Cardiomyocytes | 20-HETE (10-100 nM) | Concentration-dependent increase in current | [22][23] |
| NADPH Oxidase Activity | Rat Cardiomyocytes | 20-HETE (100 nM) | ~2-fold increase in activity | [24] |
| VSMC Proliferation ([³H]thymidine) | R22D Cells (Rat VSMC) | 20-HETE (5 µM) | 34 ± 6% reduction in incorporation | [25] |
| 20-HETE Synthesis Inhibition | Rat Renal Microsomes | HET0016 | IC₅₀ = 35.2 nM | [26] |
| 20-HETE Synthesis Inhibition | Human Kidney Microsomes | HET0016 | IC₅₀ = 8.9 nM | [26] |
Experimental Protocols
Pressure Myography for Assessing Myogenic Tone
Pressure myography is the gold standard for studying the intrinsic properties of small resistance arteries under near-physiological conditions.[12]
1. Vessel Dissection and Mounting:
-
Euthanize the animal (e.g., mouse or rat) and excise the target tissue (e.g., mesentery, brain) into ice-cold physiological salt solution (PSS). PSS composition (in mM): 119 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.17 MgSO₄, 25 NaHCO₃, 1.18 KH₂PO₄, 5.5 glucose.
-
Under a dissection microscope, carefully isolate a ~2 mm segment of a resistance artery (60-300 µm diameter), cleaning it of adipose and connective tissue.[10]
-
Transfer the vessel segment to the chamber of the pressure myograph.
-
Mount the vessel onto two opposing glass microcannulas and secure each end with fine nylon sutures.[5]
2. Pressurization and Equilibration:
-
Perfuse the lumen gently to remove any remaining blood.
-
Pressurize the vessel to a low pressure (~20 mmHg) and slowly increase to a standard in vivo pressure (e.g., 60-80 mmHg) to allow for equilibration at 37°C while being gassed with 95% O₂ / 5% CO₂ for approximately 1 hour.[5][12]
3. Myogenic Response Protocol:
-
After equilibration, reduce the intraluminal pressure to a low level (e.g., 10-20 mmHg).
-
Increase the pressure in a stepwise fashion (e.g., in 20 mmHg increments) up to a supranormal pressure (e.g., 140-160 mmHg), holding at each step for 3-5 minutes to allow the vessel diameter to stabilize.[5]
-
Continuously record the vessel's internal diameter using a video microscopy system.
-
At the end of the experiment, determine the passive diameter at each pressure step by incubating the vessel in a Ca²⁺-free PSS containing a Ca²⁺ chelator (e.g., EGTA) to achieve maximal dilation.
-
Myogenic tone is calculated as: (Passive Diameter - Active Diameter) / Passive Diameter * 100%.
4. Pharmacological Intervention:
-
To test the role of 20-HETE, the myogenic response protocol can be repeated in the presence of a 20-HETE synthesis inhibitor (e.g., HET0016) or a 20-HETE antagonist (e.g., 20-SOLA) added to the superfusion bath.
Wire Myography for Assessing Vascular Reactivity
Wire myography measures isometric tension in small arterial rings and is ideal for constructing cumulative concentration-response curves to vasoactive agents.[27][28]
1. Vessel Preparation and Mounting:
-
Dissect a ~2 mm arterial ring and clean it of surrounding tissue.[28]
-
Carefully thread two fine tungsten wires (25-40 µm) through the lumen of the vessel ring.[29]
-
Mount the wires onto the jaws of the myograph system within a chamber filled with PSS at 37°C, gassed with 95% O₂ / 5% CO₂.[28] One jaw is attached to a force transducer, the other to a micrometer.
2. Normalization:
-
Stretch the vessel in a standardized, stepwise manner to determine its optimal resting tension for maximal active tension development. This procedure, often aided by software, normalizes the vessel to a set point corresponding to a physiological transmural pressure (e.g., 100 mmHg).[28]
-
Allow the vessel to equilibrate at this resting tension for 30-60 minutes.
3. Viability and Endothelial Integrity Check:
-
Contract the vessel with a high potassium solution (KPSS) to test its viability.
-
Pre-constrict the vessel with a submaximal dose of a vasoconstrictor (e.g., phenylephrine) and then test for endothelium-dependent relaxation with acetylcholine (B1216132) to confirm endothelial integrity.[28]
4. Concentration-Response Protocol:
-
To assess the effect of 20-HETE, pre-constrict the vessel with an agonist like phenylephrine.
-
Add cumulative concentrations of 20-HETE to the bath and record the change in isometric tension.
-
To study 20-HETE's effect on vasodilation, pre-constrict the vessel and then generate a concentration-response curve to a vasodilator (e.g., acetylcholine) in the presence and absence of a 20-HETE inhibitor.
Quantification of 20-HETE by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most accurate and reliable method for quantifying 20-HETE in biological samples like plasma or tissue homogenates.[17]
1. Sample Preparation (Solid Phase Extraction):
-
Add a deuterated internal standard (e.g., 20-HETE-d6) to the sample (e.g., 100 µL plasma).[17]
-
Perform lipid extraction, often using a liquid-liquid extraction followed by solid phase extraction (SPE) on a C18 cartridge.[17]
-
Condition the SPE cartridge sequentially with ethyl acetate, methanol (B129727), and an aqueous buffer.
-
Load the sample, wash away impurities, and elute the lipids with methanol and/or ethyl acetate.
-
Dry the eluent under a stream of nitrogen.
2. Chromatographic Separation:
-
Reconstitute the dried extract in the mobile phase.
-
Inject the sample onto a reverse-phase C18 column (e.g., UPLC BEH shield C18, 1.7 µm, 2.1 × 150 mm).[17]
-
Use a gradient elution with two mobile phases, typically water with formic acid (A) and acetonitrile (B52724) with formic acid (B), to separate 20-HETE from other eicosanoids.[17] A typical gradient might run for 15-20 minutes.
3. Mass Spectrometry Detection:
-
Use a triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI).
-
Monitor the specific mass-to-charge (m/z) transitions for 20-HETE and its internal standard using Multiple Reaction Monitoring (MRM). The transition for 20-HETE is typically m/z 319.2 → 245.2.
-
Quantify the amount of 20-HETE in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Conclusion
20-HETE is a powerful and complex signaling molecule that plays a fundamental role in the regulation of vascular tone. Its actions on both vascular smooth muscle and endothelial cells are central to key physiological processes like myogenic autoregulation and have profound implications for pathophysiology, particularly in hypertension and endothelial dysfunction. The intricate signaling pathways, involving ion channels, G-protein coupled receptors, and various kinases, offer multiple points for potential therapeutic intervention. Understanding the detailed mechanisms and employing robust experimental techniques, such as pressure myography and LC-MS/MS, are crucial for researchers and drug development professionals aiming to target this pathway for the treatment of cardiovascular diseases.
References
- 1. Elevated 20-HETE in Metabolic Syndrome Regulates Arterial Stiffness and Systolic Hypertension via MMP12 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Assessing Murine Resistance Artery Function Using Pressure Myography [jove.com]
- 3. Pressure-induced myogenic tone and role of 20-HETE in mediating autoregulation of cerebral blood flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 20-HETE – Hypertension and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pressure Myography to Study the Function and Structure of Isolated Small Arteries | Musculoskeletal Key [musculoskeletalkey.com]
- 6. 20-HETE: A NEW TARGET FOR THE TREATMENT OF HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of 20-hydroxyeicosatetraenoic acid lowers blood pressure in a rat model of preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vascular Actions of 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. 20-HETE in the regulation of vascular and cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dash.harvard.edu [dash.harvard.edu]
- 13. Pressure Myography to Study the Function and Structure of Isolated Small Arteries | Springer Nature Experiments [experiments.springernature.com]
- 14. Treatment with the cytochrome P450 ω-hydroxylase inhibitor HET0016 attenuates cerebrovascular inflammation, oxidative stress and improves vasomotor function in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Contribution of 20-HETE to Augmented Myogenic Constriction in Coronary Arteries of Endothelial NO Synthase Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. Role of 20-hydroxyeicosatetraenoic acid (20-HETE) in vascular system [jstage.jst.go.jp]
- 20. The Blood Pressure–Lowering Effect of 20-HETE Blockade in Cyp4a14(−/−) Mice Is Associated with Natriuresis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Blockade of 20-HETE Receptor Lowers Blood Pressure and Alters Vascular Function in Mice with Smooth Muscle-Specific Overexpression of CYP4A12-20-HETE Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 20-HETE increases NADPH oxidase-derived ROS production and stimulates the L-type Ca2+ channel via a PKC-dependent mechanism in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 20-HETE increases NADPH oxidase-derived ROS production and stimulates the L-type Ca2+ channel via a PKC-dependent mechanism in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. 20-HETE inhibits the proliferation of vascular smooth muscle cells via transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A Guide to Wire Myography | Springer Nature Experiments [experiments.springernature.com]
- 28. reprocell.com [reprocell.com]
- 29. researchgate.net [researchgate.net]
The Dawn of Eicosanoids: A Technical Chronicle of Arachidonic Acid Metabolite Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide charts the seminal discoveries in the field of arachidonic acid (AA) metabolism, tracing the path from the initial identification of these potent lipid mediators to the elucidation of the complex enzymatic pathways that govern their synthesis. We will delve into the history of prostaglandins (B1171923), leukotrienes, and cytochrome P450-derived eicosanoids, presenting the foundational experimental methodologies that propelled this area of research and offering a quantitative look at the biological activities of these pivotal molecules.
A Historical Odyssey: From "Prostata-substanz" to a New Class of Local Hormones
The story of arachidonic acid metabolites begins in the 1930s with the independent observations of Ulf von Euler in Sweden and M.W. Goldblatt in England, who noted that extracts of seminal fluid could potently stimulate smooth muscle and lower blood pressure. Von Euler termed the active principle "prostaglandin," believing it to originate from the prostate gland. It would take several decades of pioneering work, primarily by Sune Bergström and Bengt Samuelsson at the Karolinska Institute, to isolate and structurally characterize these elusive compounds. Their efforts, which earned them the Nobel Prize in Physiology or Medicine in 1982 alongside John Vane, revealed that prostaglandins are not a single substance but a family of oxygenated fatty acids derived from arachidonic acid.[1][2]
This groundbreaking work laid the foundation for understanding the cyclooxygenase (COX) pathway. John Vane's crucial discovery in 1971 that aspirin (B1665792) and other non-steroidal anti-inflammatory drugs (NSAIDs) inhibit prostaglandin (B15479496) synthesis provided a mechanistic explanation for the therapeutic effects of these widely used drugs and solidified the importance of the COX pathway in inflammation and pain.[3][4]
The 1970s witnessed the discovery of another major branch of arachidonic acid metabolism: the lipoxygenase (LOX) pathway. Bengt Samuelsson's group was again at the forefront, identifying a new class of mediators from leukocytes which they named "leukotrienes" due to their cellular origin and conjugated triene structure.[5] These compounds were found to be potent bronchoconstrictors and key players in allergic and inflammatory responses.
The third major enzymatic pathway, involving cytochrome P450 (CYP) monooxygenases, was later recognized for its role in metabolizing arachidonic acid to a variety of hydroxyeicosatetraenoic acids (HETEs) and epoxyeicosatrienoic acids (EETs).[6][7][8] These metabolites have been shown to play critical roles in vascular function, ion transport, and inflammation.[6][7][8]
The Three Major Pathways of Arachidonic Acid Metabolism
Arachidonic acid, a 20-carbon polyunsaturated fatty acid, is typically esterified in the sn-2 position of membrane phospholipids. Upon cellular stimulation by various physical, chemical, or hormonal stimuli, it is liberated by the action of phospholipase A2 (PLA2). Once freed, arachidonic acid is rapidly metabolized by one of three major enzymatic pathways:
-
The Cyclooxygenase (COX) Pathway: This pathway, initiated by the enzymes COX-1 and COX-2, converts arachidonic acid into the unstable endoperoxide intermediates, prostaglandin G2 (PGG2) and prostaglandin H2 (PGH2). These intermediates are then further metabolized by specific synthases into a variety of prostaglandins (e.g., PGE2, PGF2α, PGD2), prostacyclin (PGI2), and thromboxanes (e.g., TXA2).
-
The Lipoxygenase (LOX) Pathway: This pathway involves a family of lipoxygenase enzymes (e.g., 5-LOX, 12-LOX, 15-LOX) that introduce a hydroperoxy group into the arachidonic acid backbone. The 5-LOX pathway is particularly prominent in leukocytes and leads to the production of leukotrienes, including the potent chemoattractant leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are powerful bronchoconstrictors.
-
The Cytochrome P450 (CYP) Pathway: This pathway utilizes a diverse group of heme-containing monooxygenases to metabolize arachidonic acid into a range of biologically active compounds. The two main branches of this pathway are the epoxygenase pathway, which produces epoxyeicosatrienoic acids (EETs), and the hydroxylase pathway, which generates hydroxyeicosatetraenoic acids (HETEs).
Quantitative Biological Activities of Key Arachidonic Acid Metabolites
The biological potency of arachidonic acid metabolites varies significantly depending on the specific compound, the target tissue, and the receptor subtype involved. The following tables summarize some of the key quantitative data on the biological activities of major prostaglandins and leukotrienes.
| Prostaglandin | Biological Activity | Quantitative Data | Tissue/Cell Type |
| PGE2 | Smooth Muscle Contraction | Potent contractile agent | Guinea pig ileum, human bronchial smooth muscle |
| Vasodilation | Potent vasodilator | Various vascular beds | |
| Fever Induction | Pyrogenic in the central nervous system | - | |
| Inflammation | Pro-inflammatory, increases vascular permeability | - | |
| PGF2α | Smooth Muscle Contraction | Potent contractile agent, generally more potent than PGE2 on uterine and bronchial smooth muscle | Uterine smooth muscle, bronchial smooth muscle |
| Luteolysis | Induces regression of the corpus luteum | Ovarian tissue | |
| PGD2 | Bronchoconstriction | Potent bronchoconstrictor | Human airways |
| Inhibition of Platelet Aggregation | Inhibits platelet aggregation | Platelets | |
| Sleep Regulation | Induces sleep | Central nervous system | |
| PGI2 (Prostacyclin) | Inhibition of Platelet Aggregation | Potent inhibitor of platelet aggregation | Platelets |
| Vasodilation | Potent vasodilator | Various vascular beds | |
| TXA2 (Thromboxane A2) | Platelet Aggregation | Potent inducer of platelet aggregation | Platelets |
| Vasoconstriction | Potent vasoconstrictor | Various vascular beds |
| Leukotriene | Biological Activity | Quantitative Data | Tissue/Cell Type |
| LTB4 | Neutrophil Chemotaxis | Potent chemoattractant, EC50 ~1-10 nM | Human neutrophils |
| Neutrophil Aggregation | Induces neutrophil aggregation | Human neutrophils | |
| Increased Vascular Permeability | Increases vascular permeability | Skin, various tissues | |
| LTC4 | Bronchoconstriction | Potent bronchoconstrictor, ~1000 times more potent than histamine | Human bronchial smooth muscle |
| Increased Vascular Permeability | Increases vascular permeability | Skin, various tissues | |
| LTD4 | Bronchoconstriction | Potent bronchoconstrictor, more potent than LTC4 | Human bronchial smooth muscle |
| Increased Vascular Permeability | Increases vascular permeability | Skin, various tissues | |
| LTE4 | Bronchoconstriction | Less potent than LTC4 and LTD4, but has a longer duration of action | Human bronchial smooth muscle |
Foundational Experimental Protocols
The discovery and characterization of arachidonic acid metabolites were underpinned by a series of innovative and meticulous experimental techniques. Below are detailed methodologies for some of the key experiments that were pivotal to the field.
Protocol 1: Isolation and Purification of Prostaglandins from Sheep Vesicular Glands (circa 1960s)
This protocol is a composite of the general methods used by Bergström and Samuelsson in their pioneering work.
1. Tissue Collection and Homogenization:
- Fresh sheep vesicular glands were collected from a local abattoir and immediately frozen on dry ice.
- The frozen tissue was minced and homogenized in a blender with 3 volumes of cold acetone (B3395972).
- The homogenate was filtered, and the acetone was evaporated under reduced pressure.
2. Solvent Extraction:
- The aqueous residue was acidified to pH 3 with hydrochloric acid and extracted three times with an equal volume of diethyl ether.
- The combined ether extracts were washed with a small volume of water, dried over anhydrous sodium sulfate, and the ether was evaporated.
3. Silicic Acid Chromatography:
- The crude lipid extract was dissolved in a small volume of chloroform (B151607) and applied to a silicic acid column.
- The column was eluted with a gradient of methanol (B129727) in chloroform.
- Fractions were collected and assayed for biological activity (e.g., smooth muscle contraction on isolated rabbit jejunum).
4. Reversed-Phase Partition Chromatography:
- Biologically active fractions from the silicic acid column were further purified by reversed-phase partition chromatography.
- A hydrophobic stationary phase (e.g., Celite coated with methyl isobutyl ketone) was used with a mobile phase of aqueous methanol.
- Fractions were again collected and bioassayed to identify the purified prostaglandins.
5. Crystallization:
- The purified prostaglandin fractions were concentrated, and the prostaglandins were crystallized from a suitable solvent system (e.g., ethyl acetate-heptane) to obtain pure crystalline compounds for structural analysis.
Protocol 2: Bioassay of Prostaglandin Activity on Isolated Smooth Muscle (circa 1960s)
This protocol describes a common method used to quantify the biological activity of prostaglandin fractions during their purification.
1. Tissue Preparation:
- A segment of rabbit jejunum or guinea pig ileum was excised and placed in a bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
- One end of the tissue was fixed to a stationary hook, and the other end was connected to an isometric force transducer to record contractions.
2. Standardization:
- The tissue was allowed to equilibrate for at least 30 minutes, with regular changes of the bathing solution.
- A standard prostaglandin solution (e.g., a previously purified batch of PGE1) was added to the bath at known concentrations to establish a dose-response curve.
3. Sample Testing:
- Aliquots of the unknown prostaglandin-containing fractions were added to the bath.
- The magnitude of the smooth muscle contraction was recorded and compared to the standard dose-response curve to quantify the prostaglandin-like activity in the unknown sample.
4. Washing and Recovery:
- After each sample addition and recording of the response, the tissue was thoroughly washed with fresh Krebs-Henseleit solution to allow it to return to its baseline tension before the next sample was tested.
Protocol 3: Detection of Cyclooxygenase Activity
This early method was used to demonstrate the enzymatic conversion of arachidonic acid to prostaglandins.
1. Enzyme Preparation:
- A microsomal fraction was prepared from sheep vesicular glands by differential centrifugation. The tissue was homogenized in a buffered sucrose (B13894) solution, and the homogenate was centrifuged at low speed to remove nuclei and cell debris. The supernatant was then centrifuged at high speed to pellet the microsomes.
2. Incubation:
- The microsomal pellet was resuspended in a buffer containing co-factors such as glutathione (B108866) and hydroquinone.
- Radiolabeled [1-¹⁴C]-arachidonic acid was added to the microsomal suspension.
- The mixture was incubated at 37°C for a specified time (e.g., 30 minutes).
3. Extraction and Analysis:
- The reaction was stopped by the addition of acid, and the lipids were extracted with an organic solvent like ethyl acetate.
- The extracted lipids were concentrated and analyzed by thin-layer chromatography (TLC).
- The TLC plate was subjected to autoradiography to visualize the radioactive products. The positions of the radioactive spots corresponding to prostaglandins were compared with authentic prostaglandin standards.
Protocol 4: Neutrophil Chemotaxis Assay for Leukotriene B4 Activity
This protocol is a standard method to assess the chemoattractant activity of LTB4 on neutrophils.
1. Neutrophil Isolation:
- Human neutrophils were isolated from the peripheral blood of healthy donors using dextran (B179266) sedimentation followed by Ficoll-Paque density gradient centrifugation.
- Contaminating red blood cells were removed by hypotonic lysis.
- The purified neutrophils were resuspended in a suitable buffer (e.g., Hank's Balanced Salt Solution).
2. Chemotaxis Assay (Boyden Chamber):
- A Boyden chamber apparatus was used, which consists of two compartments separated by a microporous filter (e.g., 3-5 µm pore size).
- The lower compartment was filled with a solution containing LTB4 at various concentrations.
- A suspension of neutrophils was placed in the upper compartment.
- The chamber was incubated at 37°C in a humidified incubator with 5% CO2 for 1-2 hours.
3. Quantification of Migration:
- After incubation, the filter was removed, fixed, and stained (e.g., with Wright-Giemsa stain).
- The number of neutrophils that had migrated through the filter to the lower side was counted under a microscope in several high-power fields.
- The results were expressed as the number of migrated cells per high-power field or as a chemotactic index (the fold increase in migration over the buffer control).
Signaling Pathways and Experimental Workflows
The biological effects of arachidonic acid metabolites are mediated by their interaction with specific cell surface or nuclear receptors, which in turn activate intracellular signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key signaling pathways and experimental workflows.
Figure 1: Overview of the three major pathways of arachidonic acid metabolism.
Figure 2: Experimental workflow for the isolation of prostaglandins.
Figure 3: Signaling pathway of the prostaglandin E2 (PGE2) EP1 receptor.
Figure 4: Signaling pathway of the leukotriene B4 (LTB4) BLT1 receptor.
Conclusion
The discovery and elucidation of the arachidonic acid metabolic pathways represent a landmark achievement in biomedical research. From the initial characterization of prostaglandins as mysterious smooth muscle-contracting substances to the current understanding of a complex network of eicosanoids with diverse physiological and pathological roles, this field has continuously evolved. The development of sophisticated analytical techniques and detailed experimental protocols has been instrumental in this progress. For researchers, scientists, and drug development professionals, a deep appreciation of this history and the foundational experimental work is essential for navigating the complexities of eicosanoid biology and for the continued development of targeted therapeutics that modulate these potent signaling pathways. The intricate signaling networks of these lipid mediators continue to be an active area of investigation, promising new insights into a wide range of diseases and novel avenues for therapeutic intervention.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Lipoxygenase activity determination [protocols.io]
- 4. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandins, bioassay and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Activation mechanism of prostaglandin E2 receptor EP1 revealed----Newsletter [newsletter.cas.cn]
The Cyto-Signaling Maze: A Technical Guide to 20-HETE's Intracellular Pathways
For Immediate Release
This technical guide provides an in-depth exploration of the signaling pathways modulated by 20-hydroxyeicosatetraenoic acid (20-HETE), a critical lipid metabolite of arachidonic acid. Synthesized by cytochrome P450 (CYP) enzymes of the 4A and 4F families, 20-HETE is a potent bioactive lipid that plays a significant role in a myriad of physiological and pathophysiological processes.[1][2] This document, intended for researchers, scientists, and drug development professionals, will dissect the molecular mechanisms initiated by 20-HETE, present quantitative data on its effects, detail relevant experimental methodologies, and provide visual representations of the key signaling cascades.
Core Signaling Hub: The GPR75 Receptor
The primary cell surface receptor for 20-HETE is the G-protein coupled receptor 75 (GPR75).[3][4][5] The binding of 20-HETE to this Gαq/11-coupled receptor initiates a cascade of intracellular events, positioning GPR75 as a central node in 20-HETE's diverse biological activities.[1][3][4][5]
Downstream of GPR75: A Multi-pronged Activation
Upon activation by 20-HETE, GPR75 stimulates multiple downstream signaling arms:
-
Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: GPR75 activation leads to the dissociation of the Gαq/11 subunit, which in turn activates PLC.[4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[2][4]
-
c-Src and Epidermal Growth Factor Receptor (EGFR) Transactivation: 20-HETE binding to GPR75 facilitates the interaction of GPCR-kinase interacting protein-1 (GIT1) with the receptor, leading to the c-Src-mediated transactivation of the EGFR.[1][5] This transactivation is a pivotal event that connects G-protein coupled receptor signaling to receptor tyrosine kinase pathways.
-
Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway: The transactivation of EGFR by 20-HETE leads to the activation of the MAPK/ERK signaling cascade.[1][2] This pathway is crucial for cell proliferation, differentiation, and survival.
-
Inhibitor of Kappa B Kinase (IKKβ) / Nuclear Factor-kappa B (NF-κB) Pathway: The EGFR transactivation also triggers the activation of the IKKβ, which leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the transcription factor NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory and other target genes.[1][6][7]
-
PI3K/Akt Pathway: 20-HETE has been shown to activate the PI3K/Akt signaling pathway, which is critical for cell survival, growth, and proliferation.[4][8]
-
Rho Kinase Pathway: 20-HETE activates Rho kinase, a key regulator of the actin cytoskeleton, leading to the phosphorylation of myosin light chain (MLC20) and increased calcium sensitivity of the contractile apparatus in smooth muscle cells.[2][4][9]
Quantitative Insights into 20-HETE's Actions
The following tables summarize the quantitative data available on the effects of 20-HETE on its primary receptor and key downstream signaling components.
| Parameter | Value | Cell/System | Reference |
| GPR75 Binding Affinity (Kd) | 1.56 x 10⁻¹⁰ M | GPR75-transfected HTLA cells | [3][4] |
| TRPC6 Channel Activation (EC50) | 0.8 µM | Mouse TRPC6 expressed in HEK293 cells | [10] |
| BKCa Channel Inhibition | 37.5 ± 7.0% inhibition at 30 nM; 61.5 ± 4.8% inhibition at 100 nM | Canine basilar artery smooth muscle cells | [5] |
| NF-κB Activation | Nanomolar concentrations | Human endothelial cells | [2] |
| MAPK/ERK Activation | Increased activity at concentrations as low as 0.1 µM | Rabbit vascular smooth muscle cells | |
| Akt Phosphorylation | Transient increases at 10 µM | Human umbilical vein endothelial cells (HUVECs) | [11] |
| Vasoconstriction | Significant constriction at 1 µM | Isolated pressurized cat middle cerebral arteries | [12] |
Visualizing the Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by 20-HETE.
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the signaling pathways affected by 20-HETE.
Western Blotting for Phosphorylated Kinases (e.g., p-ERK, p-Akt)
Objective: To quantify the activation of kinases in response to 20-HETE treatment.
-
Cell Culture and Treatment: Culture cells (e.g., endothelial cells, smooth muscle cells) to 70-80% confluency. Serum-starve the cells for 4-6 hours to reduce basal kinase activity. Treat cells with varying concentrations of 20-HETE or vehicle control for the desired time points.
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against the total form of the kinase to normalize for protein loading.
NF-κB Luciferase Reporter Assay
Objective: To measure the transcriptional activity of NF-κB in response to 20-HETE.
-
Cell Culture and Transfection: Plate cells (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Treatment: After 24 hours, treat the cells with different concentrations of 20-HETE or a positive control (e.g., TNF-α).
-
Cell Lysis: After the desired incubation time (e.g., 6-24 hours), lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer. Subsequently, add the Renilla luciferase substrate to the same well and measure the luminescence for normalization.
-
Data Analysis: Calculate the fold induction of NF-κB activity by normalizing the firefly luciferase signal to the Renilla luciferase signal and comparing it to the vehicle-treated control.
Calcium Imaging for TRPC6 Channel Activation
Objective: To visualize and quantify changes in intracellular calcium concentration following 20-HETE-mediated activation of TRPC6 channels.
-
Cell Culture and Dye Loading: Plate cells expressing TRPC6 channels on glass coverslips. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at room temperature.
-
Imaging Setup: Mount the coverslip onto a perfusion chamber on an inverted microscope equipped with a fluorescence imaging system.
-
Baseline Measurement: Perfuse the cells with a physiological saline solution and record the baseline fluorescence intensity.
-
20-HETE Stimulation: Perfuse the cells with a solution containing 20-HETE and continuously record the changes in fluorescence intensity over time.
-
Data Analysis: Calculate the change in intracellular calcium concentration based on the ratio of fluorescence intensities at different excitation or emission wavelengths (for ratiometric dyes like Fura-2) or the change in fluorescence intensity relative to the baseline (for single-wavelength dyes like Fluo-4).
Patch-Clamp Electrophysiology for BKCa Channel Activity
Objective: To directly measure the effect of 20-HETE on the activity of large-conductance calcium-activated potassium (BKCa) channels.
-
Cell Preparation: Isolate single vascular smooth muscle cells and allow them to adhere to a glass coverslip.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-6 MΩ and fill with an appropriate intracellular solution.
-
Seal Formation: Using a micromanipulator, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (gigaseal), establishing the cell-attached or inside-out patch configuration.
-
Recording: In the inside-out patch configuration, the intracellular face of the membrane patch is exposed to the bath solution. Apply a series of voltage steps to the patch and record the resulting single-channel currents using a patch-clamp amplifier.
-
20-HETE Application: Perfuse the bath with a solution containing 20-HETE and record the channel activity again.
-
Data Analysis: Analyze the single-channel recordings to determine the effect of 20-HETE on the channel's open probability, conductance, and gating kinetics.
Conclusion
20-HETE is a multifaceted signaling molecule that exerts its influence through a complex network of intracellular pathways, primarily initiated by the activation of its receptor, GPR75. The subsequent engagement of PLC/PKC, c-Src/EGFR, MAPK/ERK, IKKβ/NF-κB, PI3K/Akt, and Rho kinase pathways underscores the profound impact of this eicosanoid on cellular function. A thorough understanding of these signaling cascades, supported by robust quantitative data and detailed experimental protocols, is paramount for the development of novel therapeutic strategies targeting the diverse physiological and pathological processes regulated by 20-HETE. This guide serves as a foundational resource for researchers dedicated to unraveling the complexities of 20-HETE signaling and harnessing its therapeutic potential.
References
- 1. Inhibition of myosin light chain phosphorylation decreases rat mesenteric lymphatic contractile activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 20-HETE-induced contraction of small coronary arteries depends on the activation of Rho-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 20-Hydroxyeicosatetraenoic acid potentiates stretch-induced contraction of canine basilar artery via PKCα-mediated inhibition of KCa channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Differential effects of myosin light chain kinase inhibition on contractility, force development and myosin light chain 20 phosphorylation of rat cervical and thoracic duct lymphatics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 20-hydroxyeicosatetraenoic acid (20-HETE) activates mouse TRPC6 channels expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic AMPK activation prevents 20-HETE induced endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
literature review on the therapeutic potential of 20-HEDE
An In-depth Review for Researchers and Drug Development Professionals
Introduction
20-Hydroxyeicosatetraenoic acid (20-HETE) is a bioactive lipid mediator produced from the metabolism of arachidonic acid (AA) by cytochrome P450 (CYP) enzymes, primarily from the CYP4A and CYP4F families.[1][2] Initially recognized for its potent effects on vascular tone and renal function, 20-HETE is now implicated in a wide array of physiological and pathophysiological processes, including inflammation, angiogenesis, and cell proliferation.[3][4] Its multifaceted roles, often appearing contradictory depending on the tissue and context, have positioned the 20-HETE signaling pathway as a compelling, albeit complex, target for therapeutic intervention in cardiovascular diseases, renal dysfunction, and oncology.[2][5]
In humans, CYP4A11 and CYP4F2 are the predominant enzymes responsible for 20-HETE synthesis.[6] The lipid's actions are mediated through various mechanisms, including direct effects on ion channels and activation of the G-protein coupled receptor GPR75, which has been identified as a high-affinity receptor for 20-HETE.[5][7] This guide provides a comprehensive technical overview of the therapeutic potential of 20-HETE, detailing its signaling pathways, summarizing key quantitative data on pharmacological modulators, and outlining relevant experimental protocols.
Therapeutic Potential in Major Disease Areas
Cardiovascular Diseases
20-HETE is a potent vasoconstrictor (EC50 < 10⁻⁸ M) and plays a critical role in regulating vascular tone and blood pressure.[8] Its pro-hypertensive effects are attributed to its ability to sensitize vascular smooth muscle cells (VSMCs) to constrictor stimuli, promote endothelial dysfunction, and increase peripheral vascular resistance.[3][5] In animal models of hypertension, such as the Spontaneously Hypertensive Rat (SHR), the production of 20-HETE is elevated, and inhibitors of its synthesis have been shown to lower blood pressure.[9][10] Furthermore, clinical studies have linked polymorphisms in the CYP4A11 and CYP4F2 genes to an increased risk of hypertension, stroke, and myocardial infarction.[11] The molecule also contributes to vascular remodeling and the pathogenesis of atherosclerosis.[7][9]
Renal Function and Disease
The role of 20-HETE in the kidney is notably complex. Within the renal vasculature, it acts as a vasoconstrictor of the pre-glomerular arterioles, contributing to the autoregulation of renal blood flow.[12][13] However, in the renal tubules, 20-HETE exhibits anti-hypertensive actions by inhibiting sodium reabsorption.[5] It inhibits Na+/K+-ATPase activity in the proximal tubule and the Na+-K+-2Cl⁻ cotransporter in the thick ascending loop of Henle, promoting natriuresis.[5][10] This dual functionality suggests that therapeutic strategies may need to be tissue-specific. Dysregulation of 20-HETE has been implicated in acute kidney injury, polycystic kidney disease, and diabetic nephropathy.[14][15] Notably, urinary levels of 20-HETE are positively correlated with the severity of kidney injury in patients with diabetes.[15] While some studies suggest inhibitors of 20-HETE synthesis exacerbate renal ischemia-reperfusion (I/R) injury, 20-HETE analogues have been found to be protective, likely by reducing tubular transport and preventing a post-ischemic fall in medullary blood flow.[16]
Oncology
A growing body of evidence implicates 20-HETE in cancer progression. It stimulates mitogenic and angiogenic responses, which are crucial for tumor growth and metastasis.[4] The expression of 20-HETE-producing CYP4A and CYP4F enzymes is significantly elevated in various human cancers, including breast, colon, ovarian, and renal carcinomas.[1][4] In preclinical models, stable 20-HETE agonists promote the proliferation of cancer cells, while inhibitors of 20-HETE synthesis and specific antagonists can block the growth of glioblastoma, prostate, and kidney cancer cell lines.[4][17] For instance, the 20-HETE antagonist WIT002 inhibited the growth of human kidney cancer cells transplanted into nude mice.[18] More recently, 20-HETE has been shown to create an immunosuppressive tumor microenvironment by acting on cancer-associated fibroblasts.[19]
Key Signaling Pathways of 20-HETE
20-HETE exerts its cellular effects through multiple signaling cascades. Its binding to the Gq-coupled receptor GPR75 is a primary mechanism, but it also directly modulates ion channels and other intracellular proteins.
GPR75-Mediated Signaling in Endothelial Cells
In endothelial cells, 20-HETE binding to GPR75 initiates a signaling cascade that leads to endothelial dysfunction and a pro-inflammatory, pro-hypertensive state.[6][7] This involves the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of downstream pathways like MAPK and NF-κB, culminating in increased expression of Angiotensin-Converting Enzyme (ACE).[6]
Caption: 20-HETE/GPR75 signaling cascade in endothelial cells.
Vasoconstriction Signaling in Smooth Muscle Cells
In vascular smooth muscle cells (VSMCs), 20-HETE promotes vasoconstriction through at least two key mechanisms. It inhibits the large-conductance Ca²⁺-activated potassium (KCa) channels, leading to membrane depolarization and subsequent calcium influx through L-type Ca²⁺ channels.[8][13] It also activates several kinase pathways, including Protein Kinase C (PKC) and Rho-kinase, which increase the calcium sensitivity of the contractile apparatus.[6][8]
Caption: Mechanisms of 20-HETE-induced vasoconstriction in VSMCs.
Pharmacological Modulators of 20-HETE
A range of pharmacological tools has been developed to investigate and target the 20-HETE pathway. These include inhibitors of its synthesis, stable agonists or mimetics, and antagonists of its actions.
Table 1: Inhibitors of 20-HETE Synthesis
| Compound | Target | IC50 | Species/System | Reference(s) |
| HET0016 | CYP4A/4F ω-hydroxylases | 8.9 nM | Rat Renal Microsomes | [20] |
| DDMS | CYP4A ω-hydroxylases | - | Rat | [21] |
| Sesamin | ω-hydroxylases | < 20 µM | Human Liver/Kidney Microsomes | [22] |
Table 2: 20-HETE Agonists and Antagonists
| Compound | Class | Target/Action | Key Quantitative Data | Reference(s) |
| 20-HETE | Endogenous Agonist | GPR75 | K_D = 1.56 x 10⁻¹⁰ M | [22] |
| 20-5,14-HEDE | Agonist (Mimetic) | Mimics 20-HETE vascular effects | - | [7] |
| 20-5,14-HEDGE | Agonist (Mimetic) | Mimics 20-HETE; reverses endotoxin-induced hypotension | - | [7][23] |
| WIT002 | Antagonist | Antagonizes 20-HETE-induced vasoconstriction | - | [1][24] |
| 20-6,15-HEDGE | Antagonist | Blocks 20-HETE-dependent angiogenesis | - | [7] |
| 20-SOLA | Receptor Blocker | GPR75 | - | [7] |
Note: IC50 is the half-maximal inhibitory concentration. K_D is the equilibrium dissociation constant.[25]
Key Experimental Protocols
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis, which can be modulated by 20-HETE.[26]
-
Preparation: Coat wells of a 96-well plate with Matrigel® and allow it to polymerize at 37°C for 30-60 minutes.
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated surface in serum-free or low-serum medium.
-
Treatment: Add 20-HETE, its agonists, or antagonists at desired concentrations to the wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Analysis: Visualize the formation of tube-like networks using a microscope. Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software (e.g., ImageJ).
Ex Vivo Vascular Reactivity (Pressure Myography)
This protocol is used to study the direct effect of 20-HETE on vascular tone in isolated small arteries.[8]
-
Vessel Dissection: Isolate small arteries (e.g., renal or cerebral arterioles) from an experimental animal (e.g., rat) in cold physiological salt solution (PSS).
-
Cannulation: Mount a segment of the artery onto two glass micropipettes in a pressure myograph chamber filled with PSS.
-
Pressurization: Pressurize the vessel to a physiological level (e.g., 80 mmHg) and allow it to develop spontaneous myogenic tone.
-
Treatment: Add 20-HETE or its modulators cumulatively to the bath solution.
-
Data Acquisition: Continuously record the vessel's internal diameter using a video dimension analyzer.
-
Analysis: Plot the change in vessel diameter against the drug concentration to generate a dose-response curve and calculate parameters like EC50.
Workflow for Assessing Therapeutic Potential
The general workflow for evaluating a novel 20-HETE modulator involves a multi-tiered approach from in vitro screening to in vivo disease models.
Caption: A generalized experimental workflow for drug discovery.
Conclusion and Future Directions
20-HETE is a pivotal signaling molecule with profound and diverse effects on the cardiovascular, renal, and oncologic systems. Its pro-hypertensive, pro-angiogenic, and pro-proliferative actions make its pathway a prime target for therapeutic development. The creation of specific inhibitors, antagonists, and receptor blockers has provided the necessary tools to dissect its functions and validate its therapeutic potential.[7][24]
Future research should focus on developing highly selective inhibitors or antagonists that can differentiate between the vascular and tubular actions of 20-HETE in the kidney to maximize therapeutic benefit while minimizing side effects. Furthermore, exploring the role of 20-HETE in the tumor microenvironment and its potential as a target for combination cancer immunotherapy holds significant promise.[19] The continued elucidation of the 20-HETE signaling network and the development of next-generation pharmacological modulators will be critical in translating the therapeutic potential of this pathway into clinical applications.
References
- 1. 20-HETE-producing Enzymes Are Up-regulated in Human Cancers | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 2. benthamscience.com [benthamscience.com]
- 3. The role of 20-HETE in cardiovascular diseases and its risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Conflicting roles of 20-HETE in hypertension and renal end organ damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 20-HETE: A NEW TARGET FOR THE TREATMENT OF HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. article.imrpress.com [article.imrpress.com]
- 10. ahajournals.org [ahajournals.org]
- 11. 20-HETE in the regulation of vascular and cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical Implications of 20-Hydroxyeicosatetraenoic Acid in the Kidney, Liver, Lung and Brain: An Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Urinary 20-HETE: A prospective Non-Invasive prognostic and diagnostic marker for diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protective effect of 20-HETE analogues in experimental renal ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting 20-HETE producing enzymes in cancer - rationale, pharmacology, and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 20-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 19. The Heat Is On: 20-HETE Instructs an Immunosuppressive Phenotype in Cancer-Associated Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Role of 20-Hydroxyeicosatetraenoic Acid (20-HETE) in Androgen-Mediated Cell Viability in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of 20-HETE production contributes to the vascular responses to nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. A synthetic analogue of 20-HETE, 5,14-HEDGE, reverses endotoxin-induced hypotension via increased 20-HETE levels associated with decreased iNOS protein expression and vasodilator prostanoid production in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 26. Preparation of 20-HETE using multifunctional enzyme type 2-negative Starmerella bombicola - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the In-Vivo Use of 20-HETE in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Hydroxyeicosatetraenoic acid (20-HETE) is a bioactive lipid metabolite of arachidonic acid, synthesized by cytochrome P450 (CYP) enzymes of the 4A and 4F families. In rodent models, 20-HETE has been shown to be a critical regulator of vascular tone, renal function, and blood pressure. Its multifaceted effects make it a key molecule of interest in cardiovascular research, particularly in the study of hypertension, vascular inflammation, and angiogenesis. In the vasculature, 20-HETE primarily acts as a vasoconstrictor, whereas in the kidney, it can have both pro-hypertensive and anti-hypertensive effects depending on its site of action.[1][2] This document provides detailed application notes and protocols for the use of 20-HETE and its modulators in in-vivo rodent models.
Key Rodent Models in 20-HETE Research
Several rodent models are instrumental in elucidating the physiological and pathophysiological roles of 20-HETE.
| Rodent Model | Key Characteristics Related to 20-HETE | References |
| Spontaneously Hypertensive Rat (SHR) | Elevated vascular production of 20-HETE, which contributes to increased vascular reactivity and hypertension. Inhibition of 20-HETE synthesis can lower blood pressure in this model. | [3][4] |
| Dahl Salt-Sensitive (S) Rat | Reduced renal production of 20-HETE, leading to impaired pressure natriuresis and salt-sensitive hypertension. | [4] |
| Androgen-Induced Hypertension Models (Rats and Mice) | Administration of androgens like dihydrotestosterone (B1667394) (DHT) increases 20-HETE production, leading to hypertension. This effect can be blocked by 20-HETE antagonists. | [3][5] |
| CYP4A Transgenic/Knockout Mice | Various transgenic and knockout models targeting specific CYP4A enzymes (e.g., Cyp4a12, Cyp4a14) have been developed to study the direct effects of altered 20-HETE synthesis on blood pressure and vascular function. | [5][6][7] |
| Cyp1a1-Ren-2 Transgenic Rat | A model of angiotensin II-dependent malignant hypertension where 20-HETE antagonists have been shown to be effective in reducing blood pressure. | [8] |
Experimental Protocols
Protocol 1: In-Vivo Administration of 20-HETE and its Modulators
This protocol outlines the preparation and administration of 20-HETE, its inhibitors, antagonists, and mimetics in rodents.
Materials:
-
20-HETE or its analog/modulator (e.g., HET0016, AAA, 20-SOLA)
-
Vehicle (see below for options)
-
Sterile syringes and needles
-
Animal balance
-
Appropriate rodent restraint device
Vehicle Preparation:
The choice of vehicle is critical for the solubility and stability of lipophilic compounds like 20-HETE and its modulators.
-
For Intraperitoneal (IP) or Intravenous (IV) Injection of HET0016: HET0016 is poorly soluble in aqueous solutions. A common vehicle is a mixture of phosphate-buffered saline (PBS) containing 10% dimethyl sulfoxide (B87167) (DMSO) and 10% Cremophor.[9] For IV administration, complexation with hydroxypropyl-β-cyclodextrin (HPβCD) can be used to increase aqueous solubility.[10]
-
For Administration in Drinking Water (20-HETE Antagonists): Water-soluble antagonists like N-disodium succinate-20-hydroxyeicosa-6(Z),15(Z)-diencarboxamide (AAA) and 2,5,8,11,14,17-hexaoxanonadecan-19-yl 20-hydroxyicosa-6(Z),15(Z)-dienoate (20-SOLA) can be dissolved directly in the drinking water.[5][6][7]
-
For Subcutaneous Injection of 20-HETE: For localized effects such as in a Matrigel plug assay for angiogenesis, 20-HETE can be dissolved in a small volume of DMSO and then mixed with Matrigel.[11]
Administration Procedure:
-
Animal Preparation: Acclimatize animals to the experimental conditions. For blood pressure measurements, this includes acclimatizing them to the restraint and tail-cuff apparatus for several days prior to the experiment.[6][7]
-
Dosage Calculation: Calculate the required dose based on the animal's body weight.
-
Drug Preparation: Prepare the drug solution in the chosen vehicle immediately before administration to ensure stability.
-
Administration:
-
IP Injection: Inject into the lower quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.
-
IV Injection: Typically administered via the tail vein. This requires proper animal restraint and technique.
-
Drinking Water: Prepare the drug solution in the drinking water at a concentration that will deliver the desired daily dose based on the average daily water consumption of the animals. Replace the solution regularly.
-
Subcutaneous Injection: Inject into a subcutaneous pouch, for example, in the abdominal area for a Matrigel plug assay.[11]
-
Dosage and Administration of Common 20-HETE Modulators:
| Compound | Type | Rodent Model | Dosage | Route of Administration | Reference |
| HET0016 | Inhibitor | Rat | 1 mg/kg | IP | [12][13] |
| HET0016 | Inhibitor | Mouse | 10 mg/kg/day | IV | [14] |
| HET0016 | Inhibitor | Rat | 2.5 mg/kg/day | Not specified | [15] |
| AAA | Antagonist | Mouse | 10 mg/kg/day | Drinking Water | [6][16] |
| 20-SOLA | Antagonist | Mouse | 10 mg/kg/day | Drinking Water | [5][7] |
| 20-HEDE | Antagonist | Mouse | Not specified | Not specified | [17] |
Protocol 2: Measurement of Blood Pressure in Rodents
Non-invasive tail-cuff plethysmography is a common method for repeated blood pressure measurements in conscious rodents.
Materials:
-
Non-invasive tail-cuff blood pressure system (e.g., CODA, Kent Scientific)
-
Rodent restrainer
-
Warming platform
Procedure:
-
Acclimatization: Acclimatize the mice or rats to the restrainer and the tail-cuff procedure for 5-7 days before starting the actual measurements. This is crucial to minimize stress-induced blood pressure variations.[6][7]
-
Warming: Place the rodent on a warming plate set to 32-35°C to facilitate the detection of the tail pulse.[6]
-
Measurement: Place the tail cuff on the base of the tail. The system will automatically inflate and deflate the cuff to measure systolic and diastolic blood pressure.
-
Data Collection: Obtain multiple readings per session and average them to get a stable blood pressure measurement for each animal. Baseline measurements should be taken on three separate days before the start of the treatment.[6]
Protocol 3: Assessment of Vascular Reactivity
This protocol describes the ex-vivo assessment of vascular reactivity in isolated arterial segments using a wire myograph.
Materials:
-
Wire myograph system
-
Dissection microscope
-
Physiological salt solution (PSS), e.g., Krebs-Henseleit solution
-
Vasoactive agents (e.g., phenylephrine (B352888), acetylcholine)
-
20-HETE or its modulators
Procedure:
-
Vessel Dissection: Euthanize the rodent and carefully dissect the desired artery (e.g., mesenteric, renal interlobar artery) under a dissection microscope. Place the vessel in cold PSS.
-
Mounting: Mount a small segment of the artery onto the wires of the myograph jaws in a chamber filled with PSS, aerated with 95% O2/5% CO2, and maintained at 37°C.
-
Normalization: Stretch the vessel to its optimal resting tension for force development.
-
Viability Check: Test the viability of the vessel by contracting it with a high-potassium solution.
-
Experimental Protocol:
-
Constrictor Responses: Generate cumulative concentration-response curves to a vasoconstrictor like phenylephrine in the presence and absence of 20-HETE or its modulators.
-
Dilator Responses: Pre-constrict the vessel with a vasoconstrictor and then generate cumulative concentration-response curves to a vasodilator like acetylcholine (B1216132) to assess endothelium-dependent relaxation.
-
-
Data Analysis: Plot the concentration-response curves and calculate parameters like EC50 and maximal response.
Protocol 4: Quantification of 20-HETE Levels
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of 20-HETE in biological samples.
Materials:
-
LC-MS/MS system
-
Internal standard (e.g., 20-HETE-d6)
-
Solvents for extraction (e.g., methanol, ethyl acetate)
-
Solid-phase extraction (SPE) cartridges
Procedure:
-
Sample Collection: Collect blood into heparinized tubes and centrifuge to obtain plasma. Harvest tissues and snap-freeze in liquid nitrogen. Store all samples at -80°C until analysis.
-
Sample Preparation:
-
Add internal standard to the plasma or tissue homogenate.
-
Precipitate proteins with cold methanol.
-
Perform lipid extraction using a suitable organic solvent.
-
Purify the lipid extract using SPE.
-
-
LC-MS/MS Analysis:
-
Inject the purified sample into the LC-MS/MS system.
-
Separate 20-HETE from other lipids using a suitable chromatography column and mobile phase gradient.
-
Detect and quantify 20-HETE and its internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.
-
-
Data Analysis: Calculate the concentration of 20-HETE in the sample based on the peak area ratio of the analyte to the internal standard and a standard curve.
Signaling Pathways and Visualization
20-HETE exerts its vascular effects through a complex signaling network. A key receptor for 20-HETE is the G-protein coupled receptor 75 (GPR75).[5][18]
20-HETE Signaling in Vascular Smooth Muscle Cells (VSMCs)
In VSMCs, 20-HETE binding to GPR75 leads to vasoconstriction through multiple mechanisms.[5][19]
Caption: 20-HETE signaling in vascular smooth muscle cells leading to contraction.
20-HETE Signaling in Endothelial Cells
In endothelial cells, 20-HETE can promote endothelial dysfunction and inflammation.
Caption: 20-HETE signaling in endothelial cells leading to endothelial dysfunction.
Experimental Workflow for Studying 20-HETE In Vivo
A typical experimental workflow for investigating the in-vivo effects of a 20-HETE modulator is depicted below.
Caption: General experimental workflow for in-vivo studies of 20-HETE in rodents.
References
- 1. The Role of 20-HETE in Androgen-Mediated Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 20-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. Vascular Actions of 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blockade of 20-HETE Receptor Lowers Blood Pressure and Alters Vascular Function in Mice with Smooth Muscle-Specific Overexpression of CYP4A12-20-HETE Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Blood Pressure–Lowering Effect of 20-HETE Blockade in Cyp4a14(−/−) Mice Is Associated with Natriuresis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. HET0016, a Selective Inhibitor of 20-HETE Synthesis, Decreases Pro-Angiogenic Factors and Inhibits Growth of Triple Negative Breast Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intravenous Formulation of HET0016 for Inhibition of Rat Brain 20-Hydroxyeicosatetraenoic Acid (20-HETE) Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of 20-HETE using multifunctional enzyme type 2-negative Starmerella bombicola - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Administration of a 20-HETE synthesis inhibitor improves outcome in a rat model of pediatric traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective inhibition of 20-hydroxyeicosatetraenoic acid lowers blood pressure in a rat model of preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Role of 20-hydroxyeicosatetraenoic acid in altering vascular reactivity in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Epoxyeicosatrienoic Acid Analog and 20-HETE Antagonist Combination Prevent Hypertension Development in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ANDROGEN-INDUCED HYPERTENSION IN ANGIOTENSINOGEN DEFICIENT MICE: ROLE OF 20-HETE AND EETS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 20-HETE in the regulation of vascular and cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. touroscholar.touro.edu [touroscholar.touro.edu]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 20-HETE and its Synthetic Analog 20-HEDE
Audience: Researchers, scientists, and drug development professionals.
Introduction
20-Hydroxyeicosatetraenoic acid (20-HETE) is a biologically active lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) enzymes of the 4A and 4F families.[1][2] This eicosanoid is a potent regulator of vascular tone and plays a critical role in various physiological and pathophysiological processes.[1][3] 20-HETE is primarily known as a vasoconstrictor, contributing to the myogenic response and autoregulation of blood flow in critical organs like the kidneys and the brain.[4][5] Dysregulation of 20-HETE production is implicated in numerous cardiovascular diseases, including hypertension, stroke, myocardial infarction, and renal disease.[3][4][5] Given its therapeutic potential as a drug target, robust and sensitive analytical methods are essential for its accurate quantification in biological matrices. This application note details a comprehensive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the reliable detection of 20-HETE and its widely used synthetic analog, 20-hydroxyeicosa-5(Z),14(Z)-dienoic acid (20-HEDE).
Signaling Pathway of 20-HETE
Arachidonic acid is metabolized by CYP4A/4F enzymes to produce 20-HETE.[1][2] 20-HETE exerts its biological effects by binding to its G-protein coupled receptor, GPR75.[3][6] This binding activates multiple downstream signaling cascades, primarily through Gαq/11, leading to the activation of Phospholipase C (PLC). PLC activation results in increased intracellular calcium and activation of Protein Kinase C (PKC).[7] These events contribute to vasoconstriction by inhibiting large-conductance calcium-activated potassium (KCa) channels in vascular smooth muscle cells.[7] Furthermore, 20-HETE signaling is associated with increased production of reactive oxygen species (ROS) and activation of other pathways like MAPK and c-Src/EGFR, promoting inflammation, cell proliferation, and angiogenesis.[4][6][7]
References
- 1. The role of 20-HETE in cardiovascular diseases and its risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting 20-HETE producing enzymes in cancer – rationale, pharmacology, and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 20-HETE: A NEW TARGET FOR THE TREATMENT OF HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 20-HETE to Investigate Angiogenesis in Hindlimb Ischemia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Hydroxyeicosatetraenoic acid (20-HETE), a cytochrome P450 (CYP) 4A and 4F-derived metabolite of arachidonic acid, has emerged as a critical signaling molecule in vascular biology.[1][2][3] Accumulating evidence highlights its significant role in promoting angiogenesis, the formation of new blood vessels from pre-existing ones.[4][5][6] This process is a vital adaptive response to tissue ischemia.[4][7] The murine hindlimb ischemia model is a robust and widely utilized preclinical tool for studying peripheral artery disease and evaluating pro-angiogenic therapies.[8][9][10][11] These application notes provide detailed protocols and data interpretation guidelines for studying the role of 20-HETE in angiogenesis within the context of this model system.
Core Concepts: 20-HETE and Angiogenesis
In response to ischemic injury, there is a marked upregulation of 20-HETE production in the affected tissue.[4][7] This increase is primarily attributed to the enhanced expression of 20-HETE synthase, CYP4A12, in endothelial cells.[4][7] 20-HETE then acts as a potent pro-angiogenic factor, stimulating endothelial cell proliferation, migration, and tube formation.[2][4][12] Mechanistically, 20-HETE exerts its effects through the activation of key signaling pathways, including the hypoxia-inducible factor 1-alpha (HIF-1α) and vascular endothelial growth factor (VEGF) axis, as well as the ERK1/2 MAPK pathway.[4][7]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating 20-HETE in hindlimb ischemia models, providing a baseline for experimental expectations.
Table 1: 20-HETE Production in Ischemic vs. Non-Ischemic Hindlimb Muscle
| Tissue Condition | 20-HETE Concentration (pg/mg protein) | Reference |
| Non-ischemic (Control) | 8 ± 2 | [4][7] |
| Ischemic (3 days post-ligation) | 91 ± 11 | [4][7] |
Table 2: Effect of 20-HETE Inhibition on Ischemia-Induced Angiogenesis
| Treatment Group | Outcome Measure | Result | Reference |
| Vehicle | Blood Flow Recovery | Restored to near pre-ischemic levels | [4] |
| DDMS (20-HETE synthesis inhibitor) | Blood Flow Recovery | Significantly impaired | [4] |
| 6,15-20-HEDGE (20-HETE antagonist) | Blood Flow Recovery | Significantly impaired | [4] |
| Vehicle | Microvessel Density | Increased in response to ischemia | [4] |
| DDMS | Microvessel Density | Significantly reduced | [4] |
| 6,15-20-HEDGE | Microvessel Density | Significantly reduced | [4] |
Signaling Pathways and Experimental Workflow
To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: 20-HETE Signaling Pathway in Ischemic Angiogenesis.
Caption: Experimental Workflow for Hindlimb Ischemia Model.
Experimental Protocols
Murine Hindlimb Ischemia Model
This protocol describes the surgical induction of hindlimb ischemia in mice, a standard procedure for studying peripheral artery disease and angiogenesis.[8][10][11]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 7-0 silk)
-
Heating pad
-
Hair removal cream
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse using isoflurane.[11] Once anesthetized, remove the hair from the surgical limb.[11] Place the animal on a heating pad to maintain body temperature.
-
Surgical Incision: Make a small incision in the skin overlying the femoral artery.
-
Vessel Isolation: Carefully dissect the femoral artery from the surrounding tissues, separating it from the femoral vein and nerve.[11]
-
Ligation and Excision: Ligate the femoral artery at two points: proximally, just distal to the inguinal ligament, and distally, proximal to the saphenous artery bifurcation.[10] Excise the segment of the artery between the two ligatures.
-
Wound Closure: Close the skin incision with sutures.
-
Post-operative Care: Administer analgesics as required and monitor the animal for recovery.
Assessment of Angiogenesis
1. Laser Doppler Perfusion Imaging (LDPI)
LDPI provides a non-invasive method to longitudinally measure blood flow in the ischemic limb.
Procedure:
-
Anesthetize the mouse.
-
Place the mouse on a heating pad to ensure consistent temperature, which can affect perfusion measurements.
-
Use a laser Doppler imager to scan the plantar surface of both the ischemic and non-ischemic hindlimbs.
-
Analyze the images to quantify blood flow. Perfusion is typically expressed as the ratio of blood flow in the ischemic limb to that in the contralateral, non-ischemic limb.[13]
2. Immunohistochemical Analysis of Microvessel Density
This method allows for the direct visualization and quantification of capillary density in the ischemic muscle tissue.
Materials:
-
Ischemic and non-ischemic muscle tissue (e.g., gracilis muscle)
-
Optimal cutting temperature (OCT) compound
-
Primary antibodies: anti-CD31 (for endothelial cells), Tomato Lectin
-
Fluorescently labeled secondary antibodies
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Tissue Preparation: At the experimental endpoint, euthanize the animal and perfuse with PBS followed by 4% paraformaldehyde. Harvest the gracilis muscles from both limbs and embed them in OCT.
-
Sectioning: Cut frozen sections (e.g., 5-10 µm thick) using a cryostat.
-
Staining:
-
Permeabilize the tissue sections.
-
Incubate with primary antibodies against CD31 and/or Tomato Lectin overnight at 4°C.
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies.
-
Counterstain with DAPI to visualize nuclei.
-
-
Imaging and Quantification: Capture fluorescent images using a microscope. Quantify microvessel density by counting the number of CD31-positive or Tomato Lectin-positive capillaries per field of view or by measuring the total area of positive staining.
3. Measurement of 20-HETE Production
Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is the gold standard for accurate quantification of 20-HETE.
Procedure:
-
Tissue Homogenization: Harvest ischemic and non-ischemic muscle tissue at the desired time point (e.g., 3 days post-ligation). Homogenize the tissue in a suitable buffer.
-
Lipid Extraction: Perform lipid extraction from the tissue homogenates using an appropriate solvent system (e.g., Folch extraction).
-
LC/MS/MS Analysis: Analyze the extracted lipids using a validated LC/MS/MS method to separate and quantify 20-HETE. An internal standard should be used for accurate quantification.
-
Data Normalization: Normalize the 20-HETE levels to the total protein concentration of the tissue homogenate.
Conclusion
The study of 20-HETE in the context of hindlimb ischemia offers a promising avenue for understanding the molecular underpinnings of angiogenesis and for the development of novel therapeutic strategies for peripheral artery disease. The protocols and data presented here provide a comprehensive framework for researchers to design, execute, and interpret experiments in this field. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, ultimately advancing our knowledge of vascular repair and regeneration.
References
- 1. CYP4A/20-HETE regulates ischemia-induced neovascularization via its actions on endothelial progenitor and preexisting endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. 20-HETE Contributes to Ischemia-induced Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vascular Actions of 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of Cytochrome P450 4A Suppress Angiogenic Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 20-HETE contributes to ischemia-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for the induction of hindlimb ischemia and isolation of muscle endothelial cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mj-med-u-tokai.com [mj-med-u-tokai.com]
- 10. Methods for Acute and Subacute Murine Hindlimb Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Murine Model of Hindlimb Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring the Effects of 20-HETE on Blood Pressure
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Hydroxyeicosatetraenoic acid (20-HETE) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families.[1][2][3] It plays a complex and often contrasting role in the regulation of blood pressure. In the vasculature, 20-HETE is a potent vasoconstrictor and is associated with pro-hypertensive effects, including endothelial dysfunction and vascular remodeling.[4][5][6][7] Conversely, in the kidney tubules, it inhibits sodium reabsorption, promoting natriuresis and contributing to anti-hypertensive mechanisms.[1][6][8] This dual nature makes the precise measurement of its effects crucial for understanding its role in cardiovascular health and disease, and for the development of novel therapeutic agents.
These application notes provide detailed protocols for assessing the impact of 20-HETE on blood pressure using a variety of established in vivo, ex vivo, and in vitro techniques.
Data Presentation: Quantitative Effects of 20-HETE on Blood Pressure
The following tables summarize the quantitative data from studies investigating the effects of 20-HETE, its synthesis inhibitors, and antagonists on blood pressure in various animal models of hypertension.
Table 1: Effects of 20-HETE Synthesis Inhibitors on Blood Pressure in Animal Models
| Animal Model | Inhibitor | Dose/Route | Duration | Change in Systolic Blood Pressure (SBP) | Reference |
| Spontaneously Hypertensive Rat (SHR) | HET0016 | 10 mg/kg/day (i.p.) | 2 weeks | ↓ 30 mmHg | [9] |
| Androgen-Induced Hypertensive Rat | HET0016 | 10 mg/kg/day (i.p.) | 2 weeks | ↓ 40 mmHg | [9] |
| Angiotensin II-Induced Hypertensive Rat | 17-ODYA | 10 µg/kg/min (i.v.) | Acute | Attenuated pressor response by 40% | [1] |
| Dahl Salt-Sensitive (S) Rat on High Salt Diet | HET0016 | 10 mg/kg/day (i.p.) | 2 weeks | No significant change | [9] |
| CYP4A2-Transduced Hypertensive Rat | HET0016 | 10 mg/kg/day (i.p.) | 2 weeks | Normalized blood pressure | [1] |
Table 2: Effects of 20-HETE Antagonists on Blood Pressure in Animal Models
| Animal Model | Antagonist | Dose/Route | Duration | Change in Systolic Blood Pressure (SBP) | Reference |
| Myh11-4a12 Mouse (VSMC-specific Cyp4a12 overexpression) | AAA | In drinking water | 12 days | ↓ from 145±2 mmHg to normotensive levels | [10] |
| Spontaneously Hypertensive Rat (SHR) | 20-HEDE | Not specified | Not specified | Lowers blood pressure | [9] |
| Androgen-Induced Hypertensive Rat | This compound | Not specified | Not specified | Prevents hypertension | [8] |
Table 3: Effects of 20-HETE Agonists and Overexpression on Blood Pressure
| Animal Model | Agonist/Overexpression | Effect on Blood Pressure | Reference |
| C57BL/6 Mice | Transgenic overexpression of CYP4A12 | Hypertension | [11] |
| Rats | Adenovirus-mediated overexpression of CYP4A2 | Hypertension | [1] |
| Mice | Transgenic overexpression of human CYP4A11 and CYP4F2 | Increased blood pressure | [9] |
Experimental Protocols
Protocol 1: In Vivo Measurement of Blood Pressure in Rodent Models
This protocol describes the use of tail-cuff plethysmography for non-invasive blood pressure monitoring in rats and mice, a common method for assessing the chronic effects of 20-HETE modulators.
Materials:
-
Rodent model of hypertension (e.g., SHR, Dahl Salt-Sensitive rat, or a model with induced hypertension)
-
20-HETE synthesis inhibitor (e.g., HET0016) or antagonist (e.g., this compound)
-
Vehicle control (e.g., saline, DMSO in saline)
-
Tail-cuff plethysmography system
-
Animal restrainers
-
Warming platform
Procedure:
-
Acclimatization: Acclimate the animals to the restraining device and tail-cuff procedure for at least 3-5 days before the start of the experiment. This minimizes stress-induced blood pressure variations.
-
Baseline Measurement: Measure and record the baseline systolic blood pressure and heart rate for each animal for 3 consecutive days before treatment.
-
Treatment Administration:
-
Divide the animals into treatment and control groups.
-
Administer the 20-HETE inhibitor/antagonist or vehicle control at the desired dose and route (e.g., oral gavage, intraperitoneal injection, or in drinking water).
-
-
Blood Pressure Monitoring:
-
At designated time points during the treatment period (e.g., daily, weekly), measure the systolic blood pressure and heart rate of each animal using the tail-cuff system.
-
Ensure the animal is calm and adequately warmed on the platform to detect tail pulses.
-
For each session, obtain at least 5-7 successful readings and average them to get a representative value.
-
-
Data Analysis:
-
Calculate the change in blood pressure from baseline for each animal.
-
Compare the blood pressure values between the treatment and control groups using appropriate statistical methods (e.g., t-test, ANOVA).
-
Protocol 2: Ex Vivo Assessment of Vascular Reactivity using Pressure Myography
This protocol details the investigation of 20-HETE's direct effects on vascular tone and myogenic response in isolated small arteries.
Materials:
-
Isolated resistance arteries (e.g., mesenteric, renal interlobar, or cerebral arteries) from the animal model of interest.
-
Pressure myography system
-
Physiological salt solution (PSS), gassed with 95% O₂ / 5% CO₂
-
20-HETE, 20-HETE agonists, or antagonists
-
Vasoactive agents (e.g., phenylephrine (B352888) for constriction, acetylcholine (B1216132) for endothelium-dependent relaxation)
-
Microdissection tools (forceps, scissors)
-
Microscope
Procedure:
-
Vessel Isolation and Mounting:
-
Euthanize the animal and carefully dissect the desired artery in cold PSS.
-
Clean the artery of surrounding adipose and connective tissue.
-
Mount a 2-3 mm segment of the artery onto two glass cannulas in the myograph chamber.
-
Pressurize the artery to a physiological level (e.g., 80 mmHg) and equilibrate in warm (37°C), gassed PSS.
-
-
Assessment of Viability:
-
Assess the vessel's contractile viability by applying a high potassium solution (e.g., 60 mM KCl).
-
Evaluate endothelium-dependent relaxation by pre-constricting the vessel with phenylephrine and then applying acetylcholine.
-
-
Myogenic Response Protocol:
-
Vary the intraluminal pressure in a stepwise manner (e.g., from 20 to 120 mmHg in 20 mmHg increments).
-
Record the steady-state vessel diameter at each pressure step.
-
Incubate the vessel with a 20-HETE inhibitor or antagonist for 20-30 minutes and repeat the pressure steps to assess its effect on the myogenic response.
-
-
Concentration-Response Curves:
-
To assess the direct vasoconstrictor effect of 20-HETE, cumulatively add increasing concentrations of 20-HETE to the bath and record the change in vessel diameter.
-
To evaluate the effect of 20-HETE on the response to other vasoactive agents, generate a concentration-response curve to an agonist (e.g., phenylephrine) in the presence and absence of 20-HETE or its modulators.
-
-
Data Analysis:
-
Calculate the myogenic tone as the percentage decrease in diameter relative to the passive diameter at each pressure step.
-
Plot concentration-response curves and calculate EC₅₀ values.
-
Use appropriate statistical tests to compare responses between different conditions.
-
Protocol 3: In Vitro Measurement of 20-HETE Production using LC-MS/MS
This protocol outlines the quantification of 20-HETE levels in biological samples, such as plasma, urine, or tissue homogenates, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13]
Materials:
-
Biological sample (plasma, urine, tissue homogenate)
-
Internal standard (e.g., d8-20-HETE)
-
Solid-phase extraction (SPE) cartridges
-
Solvents for extraction and chromatography (e.g., methanol (B129727), acetonitrile, water, formic acid)
-
LC-MS/MS system equipped with a suitable column (e.g., C18)
Procedure:
-
Sample Preparation:
-
Thaw the biological sample on ice.
-
Add the internal standard to the sample.
-
For plasma and tissue homogenates, perform protein precipitation (e.g., with acetonitrile) and centrifugation.
-
For urine, enzymatic hydrolysis may be necessary to release conjugated 20-HETE.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol and then water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the eicosanoids with an appropriate solvent (e.g., ethyl acetate).
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the analytes using a gradient elution on a C18 column.
-
Detect and quantify 20-HETE and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of 20-HETE.
-
Calculate the concentration of 20-HETE in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways of 20-HETE in the Vasculature
The pro-hypertensive effects of 20-HETE in the vasculature are mediated through complex signaling pathways in both vascular smooth muscle cells (VSMCs) and endothelial cells.
Caption: 20-HETE signaling in vascular cells leading to hypertension.
Experimental Workflow for Investigating 20-HETE Modulators
The following diagram illustrates a typical workflow for evaluating the efficacy of a novel 20-HETE synthesis inhibitor.
Caption: Workflow for testing a novel 20-HETE synthesis inhibitor.
Logical Relationship: Dual Role of 20-HETE in Blood Pressure Regulation
This diagram illustrates the opposing actions of 20-HETE in the vasculature and the kidney, which collectively determine its overall effect on blood pressure.
Caption: Opposing roles of 20-HETE in blood pressure control.
References
- 1. 20-HETE and Blood Pressure Regulation: Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CYP/20-HETE/GPR75 axis in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 20-HETE and Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of 20-HETE in Androgen-Mediated Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 20-HETE and blood pressure regulation: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. 20-HETE in the regulation of vascular and cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 20-HETE – Hypertension and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blockade of 20-HETE Receptor Lowers Blood Pressure and Alters Vascular Function in Mice with Smooth Muscle-Specific Overexpression of CYP4A12-20-HETE Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. ahajournals.org [ahajournals.org]
- 13. ahajournals.org [ahajournals.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 20-HEDE
This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting experiments involving 20-HEDE, a known antagonist of 20-hydroxyeicosatetraenoic acid (20-HETE). The information is presented in a question-and-answer format to address specific issues that may arise during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My experimental results with this compound are inconsistent or show high variability. What are the common causes?
A1: Inconsistent results can stem from several factors related to the compound's handling, experimental design, and potential off-target effects.
-
Compound Stability and Handling: this compound, like many lipid molecules, can be prone to degradation. Ensure it is stored correctly, typically at -20°C or lower, and protected from light and repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a concentrated stock solution.
-
Solvent Effects: The vehicle used to dissolve this compound (e.g., ethanol (B145695), DMSO) can have independent biological effects. Always include a vehicle-only control group in your experiments to account for these effects.
-
Cell Culture Conditions: Factors like cell passage number, confluency, and serum concentration in the media can influence cellular responses. Standardize these conditions across all experiments. For guidance on general cell-based assay troubleshooting, resources are available that cover topics from cell seeding to analysis.[1][2]
Q2: I am observing effects that do not align with the known 20-HETE signaling pathway. Could this be an off-target effect of this compound?
A2: Yes, this is a distinct possibility. An "off-target" effect occurs when a compound interacts with proteins other than its intended target, potentially leading to unexpected biological responses.[3][4][5][6]
One of the most well-documented off-target interactions for the parent molecule, 20-HETE, is with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[7][8][9][10] 20-HETE has been shown to be a novel activator of the TRPV1 channel.[7][10] While this compound is designed as a 20-HETE antagonist, its structural similarity could potentially lead to interactions with TRPV1 or other related channels.
Troubleshooting Steps:
-
Use a TRPV1 Antagonist: To test for TRPV1 involvement, pre-treat your cells with a specific TRPV1 antagonist, such as capsazepine, before adding this compound.[7][8] If the unexpected effect is diminished or abolished, it suggests an off-target interaction via TRPV1.
-
Review Downstream Signaling: 20-HETE is known to activate several signaling cascades, including MAPK/ERK and PI3K/AKT pathways.[11][12] If this compound is causing changes in pathways not typically associated with 20-HETE, it further points to off-target activity.
Q3: How can I confirm that the observed effects of this compound are specifically due to its antagonism of the 20-HETE pathway?
A3: Confirming on-target activity is crucial for data interpretation. A multi-step validation approach is recommended.
-
Rescue Experiment: The most direct way to show specificity is to perform a "rescue" experiment. First, apply this compound to elicit the desired effect. Then, add an excess of 20-HETE or a stable 20-HETE agonist. If the effect of this compound is reversed or diminished, it strongly indicates that it is acting by competing with 20-HETE at its target receptor (GPR75).
-
Genetic Knockdown: Use siRNA or CRISPR/Cas9 to knock down the expression of the putative 20-HETE receptor, GPR75.[15] If the cellular phenotype of GPR75 knockdown mimics the effect of this compound treatment, this provides strong evidence for on-target activity.
Data Presentation: Key Reagents for 20-HETE Pathway Investigation
The table below summarizes the key pharmacological tools used to study the 20-HETE signaling pathway, including their mechanisms of action.
| Compound Name(s) | Class | Mechanism of Action | Common Experimental Use |
| 20-HETE | Endogenous Agonist | Activates the GPR75 receptor and TRPV1 channels, stimulating downstream signaling (e.g., ERK, AKT) and cellular responses like vasoconstriction and proliferation.[7][11][15] | Inducing on-target effects for antagonist screening; performing rescue experiments. |
| This compound (WIT002) | Antagonist | Competitively blocks the 20-HETE receptor (GPR75) to inhibit its signaling.[17] | Inhibiting 20-HETE-mediated cellular proliferation, migration, and angiogenesis.[14][17] |
| HET0016 | Synthesis Inhibitor | Selectively inhibits CYP4A/4F enzymes, preventing the conversion of arachidonic acid to 20-HETE.[12][13] | Reducing endogenous 20-HETE levels to study the pathway's role; confirming on-target effects of antagonists.[14] |
| Capsazepine | TRPV1 Antagonist | Blocks the TRPV1 channel, preventing its activation by agonists like capsaicin (B1668287) or 20-HETE.[7] | Differentiating between 20-HETE receptor-mediated effects and off-target effects via TRPV1.[8] |
Experimental Protocols
Protocol 1: Validating On-Target this compound Activity with a Proliferation Assay
This protocol uses a standard colorimetric proliferation assay (e.g., MTT) to confirm that this compound's anti-proliferative effects are mediated through the 20-HETE pathway.
Materials:
-
Cells responsive to 20-HETE (e.g., endothelial cells, certain cancer cell lines).[16]
-
Complete cell culture medium.
-
This compound, 20-HETE, HET0016.
-
Vehicle (e.g., sterile ethanol or DMSO).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well plates.
-
Plate reader (570 nm absorbance).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment Groups: Prepare media containing the following treatments:
-
Vehicle Control
-
20-HETE (to stimulate proliferation)
-
This compound (at various concentrations)
-
20-HETE + this compound (for rescue experiment)
-
HET0016 (as a positive control for pathway inhibition)
-
-
Incubation: Replace the overnight media with the treatment media and incubate for a period suitable for cell proliferation (e.g., 24-72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm.
-
-
Data Analysis: Normalize the absorbance readings to the vehicle control. A successful on-target effect would show that this compound and HET0016 both inhibit proliferation, and that the inhibitory effect of this compound is reversed by the co-administration of excess 20-HETE.
Protocol 2: Investigating TRPV1-Mediated Off-Target Effects with Calcium Imaging
This protocol uses a fluorescent calcium indicator to determine if this compound interacts with the TRPV1 channel.
Materials:
-
HEK293 cells transfected with human TRPV1 (hTRPV1) or a cell line endogenously expressing TRPV1.[7]
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer.
-
20-HETE, this compound, Capsaicin (positive control), Capsazepine (TRPV1 antagonist).
-
Fluorescence microscope or plate reader with kinetic reading capabilities.
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or plates suitable for imaging.
-
Dye Loading: Incubate cells with the calcium indicator in HBSS as per the manufacturer's instructions (e.g., 30-60 minutes at 37°C).
-
Washing: Gently wash the cells with fresh HBSS to remove extracellular dye.
-
Baseline Measurement: Acquire a stable baseline fluorescence signal for 1-2 minutes.
-
Compound Addition and Measurement:
-
Control Wells: Add a known TRPV1 agonist (Capsaicin) to confirm channel functionality, followed by a TRPV1 antagonist (Capsazepine) to confirm inhibition.
-
Test Wells: Add 20-HETE to observe its known activation of TRPV1.[7]
-
Troubleshooting Wells: Add this compound to see if it elicits any calcium influx. To test for antagonism, pre-incubate with this compound before adding 20-HETE or Capsaicin.
-
-
Data Analysis: Analyze the change in fluorescence intensity over time. An increase in fluorescence indicates calcium influx. If this compound causes a calcium influx or modulates the response to Capsaicin/20-HETE in TRPV1-expressing cells, it indicates an off-target interaction.
Visualizations: Pathways and Workflows
The following diagrams illustrate the key signaling pathways and troubleshooting logic for experiments involving this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-target effects - Genomics Education Programme [genomicseducation.hee.nhs.uk]
- 7. 20-Hydroxyeicosatetraenoic Acid (20-HETE) Is a Novel Activator of Transient Receptor Potential Vanilloid 1 (TRPV1) Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The contribution of TRPV1 channel to 20-HETE–aggravated ischemic neuronal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 20-hydroxyeicosatetraenoic acid (20-HETE) is a pivotal endogenous ligand for TRPV1-mediated neurogenic inflammation in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 20-Hydroxyeicosatetraenoic acid (20-HETE) is a novel activator of transient receptor potential vanilloid 1 (TRPV1) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. The Cytochrome P450 4A/F-20-Hydroxyeicosatetraenoic Acid System: A Regulator of Endothelial Precursor Cells Derived from Human Umbilical Cord Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting 20-HETE producing enzymes in cancer – rationale, pharmacology, and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
Technical Support Center: 20-HETE Handling and Storage
This guide provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of 20-hydroxyeicosatetraenoic acid (20-HETE) during storage and experimental use.
Troubleshooting Guide: Common Issues with 20-HETE Stability
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity of 20-HETE in an experiment. | Degradation due to improper storage or handling. | Review storage conditions. Ensure 20-HETE is stored at -20°C or -80°C in a suitable solvent and protected from air and light. Prepare fresh aqueous solutions for each experiment. |
| Inconsistent experimental results with different batches of 20-HETE. | Partial degradation of one or more batches. | Perform a stability check on all batches using an appropriate analytical method (e.g., LC-MS) to quantify the concentration of intact 20-HETE. |
| Precipitate observed in the 20-HETE stock solution. | Solvent evaporation or poor solubility at low temperatures. | Gently warm the solution to room temperature and vortex to redissolve. If the solvent has evaporated, reconstitute with fresh, purged solvent to the original concentration. |
| Aqueous solution of 20-HETE appears cloudy. | Low solubility in aqueous buffers. | For greater aqueous solubility, 20-HETE can be directly dissolved in 0.1 M Na2CO3 (up to 2 mg/ml) and then diluted with a buffer like PBS (pH 7.2) to the desired concentration. Note that aqueous solutions should be used immediately.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 20-HETE?
A1: For long-term storage, 20-HETE should be stored as a solution in an organic solvent, such as ethanol (B145695), at -20°C. Under these conditions, it should be stable for at least one year.[1] For biological samples containing 20-HETE, storage at -80°C is recommended to minimize lipid oxidation.[2]
Q2: Which solvents are suitable for storing 20-HETE?
A2: 20-HETE is typically supplied and stored in ethanol.[1] Other suitable organic solvents include dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). It is crucial to use solvents that have been purged with an inert gas like nitrogen or argon to remove dissolved oxygen and prevent oxidation.[1]
Q3: Can I store 20-HETE in an aqueous solution?
A3: It is not recommended to store 20-HETE in aqueous solutions for more than one day.[1] Eicosanoids, in general, are less stable in aqueous environments. For experiments requiring an aqueous solution, it is best to prepare it fresh immediately before use.
Q4: How can I prevent the oxidation of 20-HETE during handling?
A4: To prevent oxidation, handle 20-HETE solutions under an inert atmosphere (nitrogen or argon) whenever possible. When preparing aliquots or dilutions, use solvents that have been purged with an inert gas. Minimize the exposure of the compound to air and light.
Q5: Is 20-HETE sensitive to light?
A5: While specific data on the photosensitivity of 20-HETE is limited, polyunsaturated fatty acids and their derivatives are generally susceptible to photo-oxidation. Therefore, it is best practice to store 20-HETE in amber vials or otherwise protect it from light.
Q6: How many times can I freeze and thaw my 20-HETE stock solution?
A6: To avoid degradation, it is recommended to aliquot your 20-HETE stock solution into single-use vials. This minimizes the number of freeze-thaw cycles. While there is no specific data on the effect of freeze-thaw cycles on 20-HETE, for other eicosanoids, repeated cycles can lead to degradation.
Experimental Protocols
Protocol 1: Preparation of 20-HETE Stock Solution
Objective: To prepare a stable stock solution of 20-HETE for long-term storage.
Materials:
-
20-HETE (neat oil or solid)
-
Anhydrous ethanol (purged with nitrogen or argon)
-
Glass vial with a Teflon-lined cap
-
Inert gas (nitrogen or argon) source
Procedure:
-
Allow the vial containing 20-HETE to come to room temperature before opening.
-
Under a stream of inert gas, dissolve the 20-HETE in an appropriate volume of purged anhydrous ethanol to achieve the desired concentration.
-
Vortex briefly to ensure complete dissolution.
-
Blanket the headspace of the vial with the inert gas before securely sealing the cap.
-
Store the stock solution at -20°C.
Protocol 2: Assessment of 20-HETE Stability by LC-MS
Objective: To quantify the concentration of 20-HETE in a stored sample to assess its stability.
Materials:
-
20-HETE sample for analysis
-
Internal standard (e.g., 20-HETE-d6)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water, formic acid)
-
LC-MS system equipped with a C18 reverse-phase column
Procedure:
-
Sample Preparation:
-
Thaw the 20-HETE sample.
-
Add a known amount of the internal standard (20-HETE-d6) to the sample.
-
Perform a lipid extraction if the sample is in a complex matrix (e.g., plasma, tissue homogenate). A common method is solid-phase extraction (SPE) using C18 cartridges.[3]
-
Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
-
LC-MS Analysis:
-
Inject the prepared sample into the LC-MS system.
-
Separate the lipids using a suitable gradient on a C18 column.
-
Detect and quantify 20-HETE and the internal standard using mass spectrometry, typically with selected ion monitoring (SIM) or multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Calculate the ratio of the peak area of 20-HETE to the peak area of the internal standard.
-
Determine the concentration of 20-HETE in the sample by comparing this ratio to a standard curve generated with known amounts of 20-HETE and the internal standard.
-
Compare the measured concentration to the expected concentration to determine the extent of degradation.
-
Visualizations
Caption: Recommended workflow for storing and handling 20-HETE to minimize degradation.
References
Technical Support Center: Navigating 20-HETE in Experimental Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the variability and challenges researchers may encounter when working with 20-hydroxyeicosatetraenoic acid (20-HETE).
Frequently Asked Questions (FAQs) & Troubleshooting
1. My 20-HETE solution appears unstable, and I'm seeing inconsistent results. How should I properly handle and store 20-HETE?
Proper handling and storage are critical for maintaining the stability and activity of 20-HETE. Variability in experimental outcomes can often be traced back to improper storage or handling.
-
Storage: For long-term storage, 20-HETE should be kept as supplied in an ethanol (B145695) solution at -20°C, where it is stable for at least one year.[1][2]
-
Solvent Exchange: If you need to switch solvents, the original ethanol can be evaporated under a gentle stream of nitrogen. Immediately add the new solvent of choice, such as ethanol, DMSO, or dimethylformamide (DMF), which should be purged with an inert gas.[1]
-
Aqueous Solutions: For biological experiments, it is recommended to make fresh dilutions into aqueous buffers or isotonic saline. The solubility of 20-HETE in PBS (pH 7.2) is at least 0.8 mg/ml.[1][2] For enhanced aqueous solubility, 20-HETE can be dissolved in 0.1 M Na2CO3 (up to 2 mg/ml) and then diluted with PBS to the desired concentration and pH.[1][2] It is not recommended to store aqueous solutions for more than one day.[1]
Quantitative Data: 20-HETE Solubility and Storage
| Parameter | Recommendation | Citation |
| Long-Term Storage | -20°C in supplied ethanol solution | [1][2] |
| Stability | ≥ 2 years at -20°C | [2][3] |
| Solubility in PBS (pH 7.2) | At least 0.8 mg/ml | [1][2] |
| Solubility in 0.1 M Na2CO3 | 2 mg/ml | [1][2] |
| Miscible Solvents | Ethanol, DMSO, DMF | [1][2] |
| Aqueous Solution Storage | Not recommended for more than one day | [1] |
2. I am observing high variability in my 20-HETE measurements. What are the best practices for quantifying 20-HETE in biological samples?
Accurate quantification of 20-HETE can be challenging due to its low concentrations in biological samples and the complexity of the biological matrix.
-
Recommended Methods: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are considered the most reliable and accurate methods for identifying and quantifying 20-HETE.[4] These methods offer high sensitivity and the ability to analyze multiple eicosanoids simultaneously.[4]
-
Internal Standards: The use of stable isotope-labeled internal standards, such as 20-HETE-d6, prior to extraction is crucial for accurate quantitative analysis.[3][4]
-
Alternative Methods: Fluorescent HPLC assays and ELISAs are also available.[5][6] While less expensive and more practical for running a large number of samples, ELISAs can be prone to non-specific binding.[4][6] It is often beneficial to combine different assay types to confirm results.[4]
-
Sample Preparation: For urine samples, it's important to consider that a significant portion of 20-HETE is excreted as a glucuronide conjugate.[2][5] Enzymatic treatment with glucuronidase may be necessary to measure total 20-HETE.[5]
Quantitative Data: 20-HETE Detection Methods
| Method | Detection Limit | Advantages | Disadvantages | Citation |
| GC-MS | As low as 60 pg per sample | High sensitivity and specificity | Requires derivatization, expensive equipment | [7] |
| LC-MS/MS | Not specified, but highly sensitive | High sensitivity and specificity, can analyze multiple analytes | Expensive equipment | [4] |
| Fluorescent HPLC | 1 pg (with maximum detector gain) | Relatively simple and inexpensive | Requires labeling | [5] |
| ELISA | 0.1 ng/ml (HRP assay) | Simple, inexpensive, high-throughput | Potential for non-specific binding | [6] |
3. My in vitro experiments with 20-HETE are showing inconsistent effects on cell signaling. What are the known signaling pathways activated by 20-HETE?
20-HETE can activate multiple signaling pathways, and its effects can be cell-type specific. Understanding these pathways can help in designing more targeted experiments and interpreting results.
-
Receptor-Mediated Signaling: 20-HETE has been shown to bind to the G-protein coupled receptor GPR75.[8][9] This interaction can lead to the activation of distinct downstream signaling cascades in different cell types.[8]
-
Vascular Smooth Muscle Cells (VSMC): In VSMCs, 20-HETE stimulates contraction through the activation of Protein Kinase C (PKC), MAP kinases, and Src-family kinases.[8]
-
Endothelial Cells: In endothelial cells, 20-HETE binding to GPR75 can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR) via c-Src.[8] This can result in the activation of downstream pathways like MAPK and PI3K/Akt, leading to increased production of reactive oxygen species (ROS) and endothelial dysfunction.[8][10]
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Targeting 20-HETE producing enzymes in cancer – rationale, pharmacology, and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Quantification of 20-hydroxyeicosatetraenoic acid by colorimetric competitive enzyme linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of 20-hydroxy-5,8,11,14-eicosatetraenoic acid (20-HETE) produced by human polymorphonuclear leukocytes using electron capture ionization gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 20-HETE in the regulation of vascular and cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Negative Controls in 20-HETE Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper use of negative controls in experiments involving 20-hydroxyeicosatetraenoic acid (20-HETE). Adherence to these best practices is crucial for obtaining reliable and interpretable data.
Frequently Asked Questions (FAQs)
Q1: What are the essential negative controls for a typical 20-HETE experiment?
A1: A well-designed 20-HETE experiment should include a multi-tiered approach to negative controls to ensure the observed effects are specifically due to 20-HETE activity. The essential controls are:
-
Vehicle Control: This is the most fundamental control. The vehicle used to dissolve the 20-HETE agonist, inhibitor, or antagonist must be administered to a separate group of cells or animals in the same concentration and volume as the active compound. This accounts for any biological effects of the solvent itself.
-
Pharmacological Negative Controls: These include 20-HETE synthesis inhibitors or receptor antagonists. These compounds help to confirm that the biological response is dependent on the production or action of 20-HETE.
-
Genetic Negative Controls: Whenever possible, using cells or animal models with genetic deletion (knockout) or knockdown of the primary 20-HETE synthesizing enzymes (e.g., CYP4A or CYP4F isoforms) provides the most robust evidence for the specific role of 20-HETE.[1]
Q2: How do I choose the appropriate vehicle for my 20-HETE or inhibitor?
A2: The choice of vehicle depends on the solubility of the compound and the experimental system (in vitro vs. in vivo).
-
In Vitro: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for lipophilic compounds like 20-HETE and its inhibitors.[2] However, it's crucial to use the lowest possible concentration, as DMSO can have biological effects, including acting as a hydroxyl radical scavenger and inducing vasospasm at higher concentrations.[3][4][5] Always include a vehicle-only control group to assess these potential effects.
-
In Vivo: For systemic administration in animal models, aqueous vehicles are preferred. Poorly water-soluble compounds like HET0016 can be formulated with cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), to increase their solubility and bioavailability.[6][7] Oil-based vehicles like corn oil can also be used for highly lipophilic drugs.[8] The vehicle control group must receive the same formulation without the active compound.
Q3: What are the key considerations when using 20-HETE synthesis inhibitors as negative controls?
A3: While potent and selective inhibitors are invaluable tools, it is critical to be aware of their limitations:
-
Selectivity: No inhibitor is perfectly selective. It is important to use inhibitors at the lowest effective concentration to minimize off-target effects. The selectivity of common inhibitors is summarized in the table below.
-
Confirmation of Inhibition: The effectiveness of the inhibitor should be confirmed in your specific experimental system. This can be done by measuring 20-HETE levels using methods like liquid chromatography-mass spectrometry (LC-MS/MS) or a 20-HETE ELISA kit.[9]
-
Rescue Experiments: To further strengthen the evidence, a "rescue" experiment can be performed. This involves co-administering the inhibitor with exogenous 20-HETE. If the inhibitor's effect is specifically due to blocking endogenous 20-HETE synthesis, the addition of exogenous 20-HETE should reverse the observed phenotype.
Troubleshooting Guides
Troubleshooting Pharmacological Inhibition Experiments
| Problem | Possible Cause | Recommended Solution |
| No effect of 20-HETE inhibitor | Inhibitor is inactive or degraded. | Use a fresh stock of the inhibitor. Ensure proper storage conditions as recommended by the manufacturer. |
| Insufficient inhibitor concentration. | Perform a dose-response curve to determine the optimal concentration for your system. | |
| The observed biological effect is not mediated by 20-HETE. | Consider alternative signaling pathways. Use a 20-HETE receptor antagonist as an alternative pharmacological control. | |
| Inconsistent results with inhibitor | Vehicle effects. | Ensure the vehicle concentration is consistent across all treatment groups and that a vehicle-only control is included.[2] |
| Off-target effects of the inhibitor. | Use a structurally different inhibitor that targets the same enzyme to see if the effect is reproducible. Lower the inhibitor concentration. |
Troubleshooting 20-HETE Quantification (ELISA)
| Problem | Possible Cause | Recommended Solution |
| High Background | Non-specific antibody binding. | Optimize blocking conditions (e.g., increase blocking time, try a different blocking agent). Increase the number of wash steps.[10] |
| Reagent contamination. | Use fresh, high-purity reagents and sterile technique. | |
| Low or No Signal | Insufficient 20-HETE in the sample. | Concentrate the sample or use a larger sample volume if the assay protocol allows. |
| Inactive reagents (antibody, enzyme conjugate, or substrate). | Check the expiration dates of all kit components. Store reagents as recommended. | |
| Incorrect assay procedure. | Carefully review and follow the manufacturer's protocol. Ensure incubation times and temperatures are correct.[11] | |
| Poor Reproducibility | Pipetting errors. | Use calibrated pipettes and ensure consistent technique. |
| Inconsistent incubation conditions. | Ensure uniform temperature across the plate during incubations. Use a plate sealer to prevent evaporation.[11] | |
| Sample variability. | Ensure consistent sample collection and processing methods. |
Data Presentation
Table 1: Selectivity of Common 20-HETE Synthesis Inhibitors
| Inhibitor | Target Enzyme(s) | IC₅₀ (20-HETE formation) | Off-Target Enzyme(s) | IC₅₀ (Off-Target) | Reference(s) |
| HET0016 | CYP4A, CYP4F | 8.9 nM (human renal microsomes) | CYP2C9, CYP2D6, CYP3A4, COX | 3.3 µM, 83.9 µM, 71.0 µM, 2.3 µM | [4][12][13] |
| DDMS | CYP4A | ~2 µM | Epoxygenase | ~60 µM | [4] |
Experimental Protocols
Protocol: Validating a 20-HETE Synthesis Inhibitor in Cell Culture
-
Cell Seeding: Plate cells at a desired density and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of the 20-HETE synthesis inhibitor (e.g., HET0016) or vehicle for a predetermined time (e.g., 1 hour).
-
Stimulation (Optional): If studying stimulated 20-HETE production, add the stimulus (e.g., arachidonic acid, angiotensin II) to the appropriate wells.
-
Sample Collection: After the desired incubation period, collect the cell culture supernatant and/or cell lysates.
-
20-HETE Quantification: Measure the concentration of 20-HETE in the collected samples using a validated method such as LC-MS/MS or a specific ELISA kit.[9]
-
Data Analysis: Compare the 20-HETE levels in the inhibitor-treated groups to the vehicle-treated control group to determine the IC₅₀ of the inhibitor.
Mandatory Visualization
Caption: Experimental workflow for a well-controlled 20-HETE experiment.
Caption: 20-HETE synthesis, signaling, and points of intervention for negative controls.
References
- 1. 20-HETE: A NEW TARGET FOR THE TREATMENT OF HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl sulfoxide effects on platelet aggregation and vascular reactivity in pial microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Solvents as Vehicles for Precipitating Liquid Embolics: A Comparative Angiotoxicity Study with Superselective Injections of Swine Rete Mirabile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic solvents as vehicles for precipitating liquid embolics: a comparative angiotoxicity study with superselective injections of swine rete mirabile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The utility of 2-hydroxypropyl-beta-cyclodextrin as a vehicle for the intracerebral and intrathecal administration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intravenous Formulation of HET0016 for Inhibition of Rat Brain 20-Hydroxyeicosatetraenoic Acid (20-HETE) Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 20-HETE Contributes to Ischemia-induced Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Protocols for 20-HETE in Stroke Research
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 20-hydroxyeicosatetraenoic acid (20-HETE) in the context of stroke research.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of 20-HETE in the brain, and why is it a target in stroke research?
A1: 20-HETE is a metabolite of arachidonic acid produced by cytochrome P450 (CYP) enzymes, primarily from the CYP4A and CYP4F families.[1][2][3] In the brain, it is a potent vasoconstrictor of cerebral arteries.[4][5][6] It regulates vascular tone by depolarizing smooth muscle cells through the blockade of calcium-activated potassium channels.[1][5][6] Following an ischemic stroke, 20-HETE levels are often elevated, contributing to reduced cerebral blood flow, vasospasm, and potentially larger infarct sizes.[1][2][4][7] Therefore, inhibiting its synthesis or action is a therapeutic strategy to improve outcomes after stroke.[1][5][7]
Q2: Which enzymes are responsible for 20-HETE synthesis in the brain?
A2: In humans, 20-HETE is primarily synthesized by CYP4A11, CYP4F2, and CYP4F3 enzymes.[2] In rats, the homologous isoforms are Cyp4a1, 4a2, 4a3, and 4a8, with Cyp4a1 being the most active.[2] These enzymes are expressed in various cells within the neurovascular unit, including vascular smooth muscle cells, endothelial cells, and astrocytes.[2][8]
Q3: What are the most common inhibitors used for 20-HETE research, and what are their mechanisms?
A3: The most commonly cited inhibitors are HET0016 (N-hydroxy-N'-(4-butyl-2-methylphenyl)-formamidine) and TS-011 (N-(3-chloro-4-morpholin-4-yl)phenyl-N′-hydroxyimido formamide).[4][5] These compounds are highly selective inhibitors of the CYP4A and CYP4F enzymes that synthesize 20-HETE.[3][5] By blocking these enzymes, they reduce the production of 20-HETE, leading to vasodilation and improved cerebral blood flow.[4][5] Additionally, 20-HETE antagonists like 20-hydroxyeicosa-6(Z),15(Z)-dienoic acid (20-6,15-HEDGE) are used to block the actions of 20-HETE at its receptor.[5][9]
Q4: What are the standard animal models for studying 20-HETE in stroke?
A4: The most widely used animal model is the middle cerebral artery occlusion (MCAO) model in rats and mice.[4][10][11] This model can be either transient (t-MCAO), where blood flow is restored after a period of occlusion, or permanent.[10][11] The t-MCAO model is particularly relevant as it mimics the clinical scenario of recanalization after thrombolytic therapy.[12] Spontaneously hypertensive rats (SHR) and stroke-prone SHR (SHRSP) are also used, as hypertension is a major risk factor for stroke, and these strains may have elevated 20-HETE production.[4]
Troubleshooting Guide
Problem 1: High variability in infarct volume in the MCAO model.
-
Possible Cause: Inconsistent occlusion of the middle cerebral artery. The placement of the intraluminal filament is critical.[10]
-
Troubleshooting Tip:
-
Monitor Cerebral Blood Flow (CBF): Use Laser Doppler Flowmetry to confirm a significant drop in CBF (typically >70-80%) upon filament insertion and its restoration upon withdrawal in transient models.[4][13]
-
Standardize Filament Size and Coating: Ensure the filament diameter is appropriate for the animal's weight and the silicone coating is uniform to prevent premature reperfusion or arterial damage.
-
Consistent Surgical Procedure: Ensure all surgical steps, including the duration of occlusion, are highly standardized across all animals.[14] Outcome data can be more variable in transient MCAO models due to reperfusion events.[14]
-
Problem 2: 20-HETE inhibitor shows no effect on infarct size.
-
Possible Cause 1: Inadequate dosage or bioavailability of the inhibitor.
-
Troubleshooting Tip:
-
Verify Dose and Route: Confirm that the dose and administration route (e.g., intravenous) are consistent with published studies. For example, HET0016 has been shown to be effective at 1 mg/kg (i.v.) in rats.[4]
-
Measure 20-HETE Levels: Directly measure 20-HETE concentrations in brain tissue or plasma post-treatment using LC-MS/MS to confirm that the inhibitor successfully reduced its synthesis.[5] TS-011 was shown to reduce 20-HETE levels in cerebral tissue by 80%.[5]
-
-
Possible Cause 2: Timing of administration is critical.
-
Troubleshooting Tip:
-
Optimize Treatment Window: Administer the inhibitor before, during, or immediately after the ischemic event. The therapeutic window for 20-HETE inhibition may be narrow. Studies have shown efficacy when administered before or during the ischemic period.[5]
-
Problem 3: Difficulty in accurately quantifying 20-HETE levels.
-
Possible Cause: Suboptimal sample preparation or choice of analytical method. 20-HETE is a lipid signaling molecule, and samples must be handled correctly to prevent degradation.
-
Troubleshooting Tip:
-
Method Selection: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for specificity and sensitivity in quantifying 20-HETE and other eicosanoids.[15][16][17] ELISA kits are also available but may have cross-reactivity issues; their specificity should be verified.[18][19][20]
-
Sample Handling: Immediately after collection, tissue should be flash-frozen in liquid nitrogen and stored at -80°C.[21] For analysis, homogenize the tissue in an appropriate buffer, and use solid-phase extraction to purify the lipid fraction before analysis.[21]
-
Use of Internal Standards: For LC-MS/MS, always include a deuterated internal standard (e.g., 20-HETE-d6) to account for sample loss during extraction and variability in instrument response.[22]
-
Experimental Protocols & Data
Protocol 1: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes transient focal cerebral ischemia.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane). Maintain body temperature at 37°C throughout the procedure.
-
Surgical Preparation: Place the animal in a supine position. Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal ECA and the CCA. Place a temporary ligature on the ICA.
-
Filament Insertion: Make a small incision in the ECA stump. Insert a 4-0 nylon monofilament suture with a rounded, silicone-coated tip into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).[13] The typical insertion depth is 18-20 mm from the carotid bifurcation.
-
Confirmation of Occlusion: Confirm successful occlusion by monitoring for a sharp decrease in cerebral blood flow (CBF) using Laser Doppler Flowmetry.[13]
-
Occlusion Period: Maintain the filament in place for the desired duration of ischemia (e.g., 90 minutes).[13]
-
Reperfusion: After the occlusion period, gently withdraw the filament to restore blood flow. Ligate the ECA stump and close the incision.[13]
-
Post-Operative Care: Allow the animal to recover in a heated cage. Provide soft food and water. Monitor for neurological deficits at 24 hours.[13]
-
Infarct Volume Assessment: At 24-48 hours post-MCAO, euthanize the animal, remove the brain, and section it into 2 mm coronal slices. Stain with 2% 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct (infarcted tissue remains white, healthy tissue stains red).[13]
Protocol 2: Quantification of 20-HETE in Brain Tissue via LC-MS/MS
-
Tissue Homogenization: Microdissect the brain region of interest (e.g., peri-infarct cortex) from fresh or frozen brain slices.[21] Homogenize the tissue in a suitable buffer (e.g., 0.1% formic acid in water).[21] Reserve a small aliquot for protein quantification.
-
Internal Standard Spiking: Add a known amount of deuterated internal standard (e.g., 2 ng of 20-HETE-d6) to the homogenate.[21][22]
-
Lipid Extraction: Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate the lipid fraction containing 20-HETE.
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column to separate 20-HETE from other eicosanoids.
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.[16]
-
Detection: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for detection. Monitor for the specific precursor-to-product ion transitions for both 20-HETE and its deuterated internal standard.
-
-
Quantification: Generate a standard curve using known concentrations of a 20-HETE standard.[16] Calculate the concentration of 20-HETE in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve. Normalize the final concentration to the protein content of the tissue sample.
Protocol 3: Microsomal Incubation Assay for Screening 20-HETE Inhibitors
This assay assesses the ability of a compound to inhibit the enzymatic formation of 20-HETE from arachidonic acid (AA).
-
Prepare Microsomes: Use commercially available human or rat liver/kidney microsomes (HLM, RLM, RKM) which contain CYP4A/4F enzymes.[15]
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Potassium phosphate (B84403) buffer (pH 7.4)[23]
-
Microsomal protein (e.g., 1 mg)[23]
-
NADPH-regenerating system (e.g., MgCl₂, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)[23]
-
The inhibitor compound at various concentrations (dissolved in DMSO or methanol) or vehicle control.[15]
-
-
Pre-incubation: Pre-incubate the mixture for a few minutes at 37°C.
-
Initiate Reaction: Start the reaction by adding the substrate, arachidonic acid (e.g., 0.2 mM).[23]
-
Incubation: Incubate at 37°C with shaking for a defined period (e.g., 20-30 minutes).[15][23]
-
Stop Reaction: Terminate the reaction by adding an acid (e.g., H₂SO₄ or formic acid) or a quenching solvent like ethyl acetate.[23][24]
-
Analysis: Extract the eicosanoids and quantify the amount of 20-HETE produced using LC-MS/MS as described in Protocol 2.
-
Calculate Inhibition: Determine the rate of 20-HETE formation in the presence of the inhibitor and compare it to the vehicle control to calculate the percent inhibition and IC₅₀ values.
Quantitative Data Summary
Table 1: Effect of 20-HETE Inhibitors on Infarct Volume and CBF in Rodent MCAO Models
| Inhibitor/Antagonist | Dose | Animal Model | Timing of Administration | Effect on Infarct Volume | Effect on Cerebral Blood Flow (CBF) | Reference |
| HET0016 | 1 mg/kg, i.v. | SHRSP Rat, t-MCAO | Acute, pre-reperfusion | ↓ 87% reduction | Eliminated post-ischemic hyperemia | [4] |
| HET0016 | 0.01 - 1.0 mg/kg, i.v. | Rat, t-MCAO | Not specified | Significant reduction | Not specified | [5] |
| TS-011 | 0.1 mg/kg, i.v. | Rat, t-MCAO | Before or during ischemia | ↓ ~55-70% reduction | Reduced delayed fall in CBF at 2h post-reperfusion | [5] |
| 20-HETE Antagonist | 10 mg/kg, i.v. | Rat, t-MCAO | Not specified | Significant reduction | Not specified | [5] |
Table 2: 20-HETE Levels in Brain Tissue Following Ischemic Stroke
| Condition | Animal Model | Brain Region | Fold Change in 20-HETE | Measurement Method | Reference |
| MCAO vs. Control | Rat | Peri-infarct Cortex | ↑ 2.5-fold increase | LC-MS/MS | [25][26] |
| MCAO + HET0016 | Rat | Peri-infarct Cortex | Normalized to control levels | LC-MS/MS | [25][26] |
| t-MCAO | Rat | Ischemic Hemisphere | No significant increase at 30 min post-reperfusion | Not specified | [5] |
| t-MCAO + TS-011 | Rat | Cerebral Tissue | ↓ 80% reduction | Not specified | [5] |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 20-HETE Enzymes and Receptors in the Neurovascular Unit: Implications in Cerebrovascular Disease [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Elevated production of 20-HETE in the cerebral vasculature contributes to severity of ischemic stroke and oxidative stress in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of 20-HETE inhibition on infarct volume and cerebral blood flow after transient middle cerebral artery occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of 20-hydroxyeicosatetraenoic acid (20-HETE) in vascular system [jstage.jst.go.jp]
- 7. mdpi.com [mdpi.com]
- 8. 20-HETE-promoted cerebral blood flow autoregulation is associated with enhanced pericyte contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 20-HETE Participates in Intracerebral Hemorrhage-Induced Acute Injury by Promoting Cell Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal model of ischemic stroke - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Middle Cerebral Artery Occlusion Model in Rodents: Methods and Potential Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. The IMPROVE Guidelines (Ischaemia Models: Procedural Refinements Of in Vivo Experiments) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 16. Determination of 20-hydroxyeicosatetraenoic acid in microsomal incubates using high-performance liquid chromatography-mass spectrometry (HPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ias.ac.in [ias.ac.in]
- 19. content.abcam.com [content.abcam.com]
- 20. Various Species 20-HETE ELISA Kit [ABIN614165] - [antibodies-online.com]
- 21. biorxiv.org [biorxiv.org]
- 22. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 23. Preparation of 20-HETE using multifunctional enzyme type 2-negative Starmerella bombicola - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. Increased 20-HETE Signaling Suppresses Capillary Neurovascular Coupling After Ischemic Stroke in Regions Beyond the Infarct - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Increased 20-HETE Signaling Suppresses Capillary Neurovascular Coupling After Ischemic Stroke in Regions Beyond the Infarct [frontiersin.org]
minimizing cytotoxicity of 20-HEDE in primary cell cultures
Welcome to the technical support center for researchers utilizing 20-Hydroxyeicosatetraenoic acid (20-HETE) in primary cell culture experiments. This resource provides answers to frequently asked questions and detailed troubleshooting guides to help you minimize cytotoxicity and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is 20-HETE and what is its primary biological role?
A1: 20-Hydroxyeicosatetraenoic acid (20-HETE) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families.[1][2][3] It is a potent signaling molecule involved in numerous physiological processes, including the regulation of vascular tone, angiogenesis, inflammation, and ion transport.[1][4][5] In the vasculature, it is known primarily as a vasoconstrictor.[1][6][7]
Q2: Why is 20-HETE often cytotoxic to primary cells in culture?
A2: The cytotoxicity of 20-HETE is context- and cell-type-dependent. In many systems, it promotes cytotoxicity by inducing oxidative stress through the activation of NADPH oxidase, leading to the production of reactive oxygen species (ROS) like superoxide.[1][8][9] This can trigger downstream apoptotic pathways, including the mitochondrial-dependent pathway, characterized by changes in Bax/Bcl-2 expression and activation of caspase-3.[10][11] However, in some cell types, such as pulmonary artery endothelial cells, 20-HETE can paradoxically protect against apoptosis.[12][13][14]
Q3: What is a typical working concentration for 20-HETE in in vitro experiments?
A3: The optimal concentration of 20-HETE is highly dependent on the primary cell type and the specific biological question. Effective concentrations can range from the low nanomolar (nM) to the micromolar (µM) range. For example, 10 nM 20-HETE was shown to induce apoptosis in neonatal rat cardiomyocytes[10], while concentrations up to 2.0 µM were used to induce proliferation in HUVECs.[15] It is crucial to perform a dose-response experiment for your specific cell type to determine the optimal concentration that elicits the desired biological effect without causing widespread, unintended cell death.
Q4: How should I prepare and store 20-HETE solutions for cell culture experiments?
A4: 20-HETE is a lipid that is prone to oxidation. It is typically supplied in a solvent like ethanol (B145695) or methyl acetate. For experiments, a high-concentration stock solution should be prepared in an appropriate solvent (e.g., ethanol or DMSO). This stock should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -80°C. Immediately before use, an aliquot can be thawed and diluted to the final working concentration in the cell culture medium. The final solvent concentration in the culture medium should be kept to a minimum (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
This guide addresses common issues encountered when working with 20-HETE in primary cell cultures.
Problem 1: High levels of cell death are observed across all concentrations of 20-HETE, including very low doses.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Prepare a "vehicle control" containing the highest concentration of the solvent (e.g., ethanol, DMSO) used in your experiment, but without 20-HETE. If you observe cytotoxicity in this control, the solvent concentration is too high. Reduce the final solvent concentration to below 0.1% or test an alternative solvent. |
| Compound Instability | 20-HETE can degrade if not handled properly. Ensure stock solutions are stored at -80°C in small, single-use aliquots. Avoid exposing the compound to light and air for extended periods. Prepare fresh dilutions in media for each experiment. |
| Primary Cell Sensitivity | Primary cells are inherently more sensitive than cell lines. The passage number can significantly impact sensitivity. Use the lowest passage number possible and maintain a consistent passage number across all experiments for reproducibility. |
| Contamination | Test for mycoplasma or other microbial contamination, as this can sensitize cells to chemical stressors. |
Problem 2: Experimental results with 20-HETE are inconsistent and not reproducible.
| Possible Cause | Troubleshooting Step |
| Inconsistent Dosing | Ensure accurate and consistent dilution of the 20-HETE stock solution. Calibrate pipettes regularly. |
| Variable Cell Health/Density | Seed cells at a consistent density for all experiments. Ensure cells are healthy and in the logarithmic growth phase before starting the treatment. Differences in confluency can alter cellular responses. |
| Reagent Variability | Use the same batch of serum, media, and other critical reagents for a set of comparative experiments to minimize variability. |
Problem 3: I am not observing the expected biological effect (e.g., vasoconstriction, proliferation).
| Possible Cause | Troubleshooting Step |
| Sub-optimal Concentration | The concentration used may be too low to elicit a response in your specific cell type. Perform a dose-response curve, testing a wide range of concentrations (e.g., 1 nM to 10 µM), to identify the optimal working concentration. |
| Compound Inactivity | The 20-HETE may have degraded. Purchase a fresh vial from a reputable supplier. To test the activity of your compound, use a positive control cell type known to respond to 20-HETE if possible. |
| Use of a Stable Analog | For long-term experiments, consider using a stable 20-HETE analog, such as 20-hydroxy-eicosa-5(Z),14(Z)-dienoic acid, which is more resistant to degradation.[12][13] |
Quantitative Data Summary
The following tables summarize key quantitative data for 20-HETE and its modulators from various studies.
Table 1: Effective Concentrations of 20-HETE in In Vitro Studies
| Cell Type | Concentration | Observed Effect |
| Neonatal Rat Cardiomyocytes | 10 nM | Increased apoptosis[10] |
| Bovine Pulmonary Artery Endothelial Cells (BPAECs) | Not specified | Concentration-dependent increase in cell number and protection from apoptosis[13] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 0.4 - 2.0 µM | Increased cell proliferation[15] |
| LNCaP Prostate Cancer Cells | 5 - 100 nM | Increased cell viability and reduced apoptosis[16] |
Table 2: Common Modulators of 20-HETE Synthesis and Signaling
| Compound Name | Mechanism | Typical In Vitro Concentration |
| HET0016 | Selective inhibitor of 20-HETE synthesis (CYP4A/4F inhibitor)[16][17] | 1 - 10 µM[11][16] |
| 17-ODYA | Inhibitor of 20-HETE synthesis | Used to demonstrate effects of endogenous 20-HETE reduction[14] |
| WIT002 | 20-HETE antagonist (stable analog)[9][17] | 1 - 10 µM[9] |
| 20-HEDE | Stable 20-HETE analog/agonist | Used to study pro-survival effects[12][18] |
Experimental Protocols
Protocol 1: General Assessment of Cytotoxicity using MTT Assay
This protocol provides a general framework for determining the dose-dependent cytotoxicity of 20-HETE.
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere and recover for 24 hours.
-
Compound Preparation: Prepare serial dilutions of 20-HETE in fresh culture medium. Also, prepare a vehicle control (medium with the highest solvent concentration) and a negative control (medium only).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of 20-HETE and controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 540-570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the negative control after subtracting the background absorbance.
Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Culture and treat cells with 20-HETE in 6-well plates for the desired time. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE™ to minimize membrane damage. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold 1X PBS and then resuspend them in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations: Pathways and Workflows
Caption: Pro-apoptotic signaling cascade initiated by 20-HETE.
Caption: Workflow for troubleshooting unexpected 20-HETE cytotoxicity.
Caption: Intervention points for inhibiting 20-HETE synthesis vs. action.
References
- 1. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 20-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. Vascular Actions of 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting 20-HETE producing enzymes in cancer – rationale, pharmacology, and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 20-HETE: A NEW TARGET FOR THE TREATMENT OF HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Implications of 20-Hydroxyeicosatetraenoic Acid in the Kidney, Liver, Lung and Brain: An Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. article.imrpress.com [article.imrpress.com]
- 10. 20-HETE Induces Apoptosis in Neonatal Rat Cardiomyocytes through Mitochondrial-dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 20-HETE-mediated cytotoxicity and apoptosis in ischemic kidney epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 20-HETE increases survival and decreases apoptosis in pulmonary arteries and pulmonary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 20-HETE increases survival and decreases apoptosis in pulmonary arteries and pulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 20-Hydroxyeicosatetraenoic acid inhibits the apoptotic responses in pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparation of 20-HETE using multifunctional enzyme type 2-negative Starmerella bombicola - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of 20-Hydroxyeicosatetraenoic Acid (20-HETE) in Androgen-Mediated Cell Viability in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ahajournals.org [ahajournals.org]
Validation & Comparative
A Comparative Analysis of 20-HEDE and 20-SOLA as 20-HETE Antagonists: A Guide for Researchers
A comprehensive evaluation of two prominent antagonists of 20-hydroxyeicosatetraenoic acid (20-HETE), 20-HEDE and 20-SOLA, reveals key differences in their physicochemical properties and efficacy. This guide provides a detailed comparative analysis, supported by experimental data and protocols, to aid researchers, scientists, and drug development professionals in selecting the appropriate antagonist for their specific research needs.
20-HETE, a cytochrome P450-derived metabolite of arachidonic acid, is a potent vasoactive lipid implicated in a range of physiological and pathophysiological processes, including the regulation of vascular tone, inflammation, and angiogenesis.[1] Its role in conditions such as hypertension, stroke, and cancer has led to the development of antagonists to probe its function and as potential therapeutic agents. Among these, 20-hydroxyeicosa-6(Z),15(Z)-dienoic acid (this compound) and its more recent, water-soluble counterpart, 2,5,8,11,14,17-hexaoxanonadecan-19-yl-20-hydroxyeicosa-6(Z),15(Z)-dienoate (20-SOLA), have emerged as valuable research tools.
Quantitative Comparison of Antagonist Performance
While direct head-to-head comparative studies quantifying the potency of this compound and 20-SOLA are limited in the public domain, available data on 20-SOLA's efficacy in inhibiting the 20-HETE receptor, GPR75, highlights its significant potency. The half-maximal inhibitory concentration (IC50) for 20-SOLA in blocking 20-HETE-induced increases in intracellular calcium, a measure of GPR75 activation, has been reported to be 0.806 nM .[2] This potent antagonist activity underscores the utility of 20-SOLA in effectively blocking the 20-HETE signaling pathway.
Data on the in vivo efficacy of these antagonists, primarily from studies on hypertensive animal models, further demonstrates their potential. While specific comparative data is scarce, studies using "20-HETE antagonists" have shown significant reductions in systolic blood pressure. For instance, in a metabolic syndrome rat model, treatment with 20-HETE antagonists decreased systolic blood pressure from 182±3 mmHg to 145±3 mmHg.[3][4] Another study in a mouse model of 20-HETE-dependent hypertension reported that administration of 20-SOLA normalized blood pressure.[5]
| Antagonist | Key Feature | IC50 (vs. 20-HETE on GPR75) | In Vivo Efficacy (Blood Pressure Reduction) |
| This compound | Early-generation, lipid-soluble antagonist | Not explicitly reported in comparative studies | Effective in various in vivo models, but direct comparison with 20-SOLA is limited. |
| 20-SOLA | Water-soluble analog of this compound | 0.806 nM[2] | Demonstrated to normalize blood pressure in 20-HETE-dependent hypertension models.[5] |
Mechanism of Action and Signaling Pathways
Both this compound and 20-SOLA are understood to function as competitive antagonists at the G-protein coupled receptor GPR75, which has been identified as a primary receptor for 20-HETE.[6] By binding to GPR75, these antagonists prevent 20-HETE from initiating its downstream signaling cascades.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Measuring Blood Pressure Using a Noninvasive Tail Cuff Method in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. ahajournals.org [ahajournals.org]
- 6. mdpi.com [mdpi.com]
- 7. 20-HETE activates the Raf/MEK/ERK pathway in renal epithelial cells through an EGFR- and c-Src-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 20-HETE and 20-5,14-HEDE in the Modulation of Vascular Inflammation
For Immediate Release
In the intricate landscape of vascular biology, the eicosanoid 20-hydroxyeicosatetraenoic acid (20-HETE) has been extensively studied for its multifaceted role in regulating vascular tone and its contributions to cardiovascular pathologies. Its synthetic analog, 20-hydroxyeicosa-5(Z),14(Z)-dienoic acid (20-5,14-HEDE), has been developed as a tool to probe 20-HETE's functions. This guide provides a detailed comparison of these two compounds in the context of vascular inflammation, drawing upon experimental data to delineate their similarities and context-dependent differences.
Overview of 20-HETE and 20-5,14-HEDE
20-HETE is a cytochrome P450 (CYP) metabolite of arachidonic acid that is recognized primarily as a potent vasoconstrictor and a pro-inflammatory mediator in the vasculature.[1][2] It has been implicated in the pathogenesis of hypertension, stroke, and myocardial infarction.[2][3]
20-5,14-HEDE is a stable synthetic analog of 20-HETE, often referred to as a "20-HETE mimetic" or "agonist".[4] It is frequently used in experimental settings to simulate the effects of endogenous 20-HETE.[4] However, emerging evidence suggests that its role in inflammation is more complex and can be context-dependent, exhibiting protective effects in certain pathological states like sepsis.[1][4]
Comparative Effects on Vascular Inflammation
The following table summarizes the quantitative effects of 20-HETE and 20-5,14-HEDE on key markers of vascular inflammation. It is important to note that direct comparative studies under identical conditions are limited, and the effects of 20-5,14-HEDE are often studied in the context of reversing a pathological state.
| Inflammatory Marker | 20-HETE Effect | Supporting Evidence | 20-5,14-HEDE Effect | Supporting Evidence |
| Adhesion Molecules (ICAM-1, VCAM-1) | Upregulation | Promotes expression on endothelial cells, enhancing macrophage adhesion.[1] | Pro-inflammatory (Enhancement) | In a model of renal ischemia-reperfusion, 20-5,14-HEDE enhanced the infiltration of inflammatory cells.[1] |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-8) | Upregulation | Stimulates the production of various pro-inflammatory cytokines in endothelial and vascular smooth muscle cells.[2][4][5] | Anti-inflammatory (Inhibition in Sepsis) | In a rat model of LPS-induced septic shock, 20-5,14-HEDGE (a related glycine (B1666218) conjugate) prevented the increase in TNF-α and IL-8.[6] |
| NF-κB Signaling Pathway | Activation | Activates NF-κB, a key transcription factor for inflammatory genes, in endothelial cells.[7][8] | Inhibition of LPS-induced activation | 20-5,14-HEDGE prevents the LPS-induced activation of the MyD88/TAK1/IKKβ/IκB-α/NF-κB pathway. |
| Reactive Oxygen Species (ROS) | Increased Production | Stimulates superoxide (B77818) formation in endothelial cells via NADPH oxidase activation.[4] | Context-Dependent | While a 20-HETE agonist, its net effect on ROS in inflammatory setting is not clearly defined. |
| Inflammatory Cell Infiltration | Promotes | Increased expression of adhesion molecules leads to enhanced macrophage adhesion.[1] | Enhances (in Ischemia-Reperfusion) | In a model of renal ischemia-reperfusion, it enhanced the infiltration of inflammatory cells.[1] |
Signaling Pathways in Vascular Inflammation
The pro-inflammatory effects of 20-HETE are mediated through the activation of several key signaling cascades within vascular endothelial cells. Upon binding to its receptor, GPR75, 20-HETE triggers downstream pathways including the activation of NF-κB and MAPKs (ERK1/2), leading to the transcription of genes encoding adhesion molecules and pro-inflammatory cytokines.[2][4] The role of 20-5,14-HEDE in these pathways is complex; while it is considered an agonist, in the context of sepsis, it appears to counteract the inflammatory signaling induced by lipopolysaccharide (LPS).
Experimental Protocols
In Vitro Assessment of Endothelial Cell Activation
Objective: To determine the direct effects of 20-HETE and 20-5,14-HEDE on the expression of adhesion molecules and the production of cytokines in cultured human umbilical vein endothelial cells (HUVECs).
Methodology:
-
Cell Culture: HUVECs are cultured to confluence in endothelial growth medium.
-
Treatment: Cells are serum-starved for 2-4 hours before being treated with vehicle control, 20-HETE (e.g., 0.1-1 µM), or 20-5,14-HEDE (e.g., 0.1-1 µM) for a specified duration (e.g., 6-24 hours).
-
Adhesion Molecule Expression (Western Blot):
-
Cell lysates are collected, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are incubated with primary antibodies against VCAM-1, ICAM-1, and a loading control (e.g., β-actin).
-
Following incubation with HRP-conjugated secondary antibodies, bands are visualized using chemiluminescence and quantified by densitometry.
-
-
Cytokine Production (ELISA):
-
The cell culture supernatant is collected after treatment.
-
ELISA kits are used to quantify the concentrations of secreted cytokines such as TNF-α, IL-6, and IL-8, following the manufacturer's instructions.
-
-
NF-κB Activation (Immunofluorescence):
-
Cells grown on coverslips are treated as described above.
-
Cells are fixed, permeabilized, and incubated with an antibody against the p65 subunit of NF-κB.
-
A fluorescently labeled secondary antibody is used for visualization.
-
Nuclear translocation of p65 is observed and quantified using fluorescence microscopy.
-
In Vivo Model of Vascular Inflammation
Objective: To compare the effects of 20-HETE and 20-5,14-HEDE on inflammatory cell infiltration in a murine model of peritonitis.
Methodology:
-
Animal Model: Male C57BL/6 mice are used.
-
Treatment: Mice are administered an intraperitoneal injection of a pro-inflammatory stimulus (e.g., thioglycollate). This is followed by treatment with either vehicle, 20-HETE, or 20-5,14-HEDE at a specified dose.
-
Peritoneal Lavage: After a set time (e.g., 4-24 hours), the peritoneal cavity is washed with sterile PBS to collect the infiltrated inflammatory cells.
-
Cell Counting and Differentiation: The total number of cells in the lavage fluid is determined using a hemocytometer. Differential cell counts (neutrophils, macrophages) are performed on cytospin preparations stained with a Wright-Giemsa stain.
-
Analysis: The number of infiltrated inflammatory cells is compared between the different treatment groups.
Conclusion
References
- 1. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 20-HETE in the regulation of vascular and cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 20-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 4. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 20-HETE-induced mitochondrial superoxide production and inflammatory phenotype in vascular smooth muscle is prevented by glucose-6-phosphate dehydrogenase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5,14-HEDGE, a 20-HETE mimetic, reverses hypotension and improves survival in a rodent model of septic shock: Contribution of soluble epoxide hydrolase, CYP2C23, MEK1/ERK1/2/IKKβ/IκB-α/NF-κB pathway, and proinflammatory cytokine formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vascular Actions of 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epoxyeicosatrienoic Acids and 20-Hydroxyeicosatetraenoic Acid on Endothelial and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 20-HETE and DDMS on Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the roles of 20-hydroxyeicosatetraenoic acid (20-HETE) and N-(4,5-dibromo-dodecenyl)methanesulfonamide (DDMS) in the process of angiogenesis. 20-HETE, a metabolite of arachidonic acid, is a known pro-angiogenic factor, while DDMS is a selective inhibitor of 20-HETE synthesis, thereby acting as an anti-angiogenic agent. Understanding their opposing effects and underlying mechanisms is crucial for the development of novel therapeutic strategies targeting angiogenesis in various pathological conditions such as cancer and ischemic diseases.
Data Presentation: 20-HETE vs. DDMS in Angiogenesis
The following table summarizes the comparative effects of 20-HETE and DDMS on key processes and molecular markers of angiogenesis. The data presented is a synthesis of findings from multiple in vitro and in vivo studies.
| Parameter | 20-HETE (Pro-Angiogenic) | DDMS (Anti-Angiogenic) | Key Findings |
| Cellular Effects | |||
| Endothelial Cell Proliferation | Stimulates | Inhibits | 20-HETE promotes the proliferation of endothelial cells, a fundamental step in the formation of new blood vessels.[1][2] DDMS, by blocking 20-HETE synthesis, negates this effect.[3] |
| Endothelial Cell Migration | Promotes | Inhibits | 20-HETE enhances the migration of endothelial cells, enabling them to move into areas requiring new vessel growth.[1][2] DDMS has been shown to suppress endothelial cell migration.[4] |
| Endothelial Tube Formation | Induces | Suppresses | In vitro assays demonstrate that 20-HETE induces the formation of capillary-like structures (tube formation) by endothelial cells.[1][2] This process is dose-dependently inhibited by DDMS.[4] |
| Endothelial Progenitor Cells (EPCs) | Promotes mobilization and function | Attenuates mobilization and function | 20-HETE stimulates the mobilization of EPCs from the bone marrow and enhances their angiogenic functions.[3] DDMS significantly attenuates these processes.[3] |
| Molecular Mechanisms | |||
| HIF-1α Expression | Upregulates | Downregulates (in the presence of ischemic stimuli) | 20-HETE is an upstream regulator of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in angiogenesis.[1][2] DDMS blunts the ischemia-induced increase in HIF-1α expression.[1][2] |
| VEGF and VEGFR2 Expression | Increases | Decreases (in the presence of ischemic stimuli) | 20-HETE stimulates the expression of Vascular Endothelial Growth Factor (VEGF) and its receptor VEGFR2.[1][2][5] DDMS negates the ischemia-induced upregulation of VEGF and VEGFR2.[1][2] |
| ERK1/2 MAPK Signaling | Activates | Inhibits | The pro-angiogenic effects of 20-HETE are mediated, in part, through the activation of the ERK1/2 MAPK signaling pathway.[1] DDMS significantly inhibits ischemia-induced ERK1/2 activation.[1] |
| PI3K/Akt Signaling | Activates | No significant effect on ischemia-induced activation | 20-HETE can activate the PI3K/Akt survival pathway in endothelial cells.[5] However, DDMS does not significantly alter ischemia-mediated Akt activation.[1] |
| Stromal Cell-Derived Factor-1α (SDF-1α) | Increases expression | Markedly negates ischemia-induced increase | 20-HETE induces the expression of SDF-1α, a chemokine crucial for EPC mobilization and homing.[6] DDMS attenuates the increase in SDF-1α levels following ischemic injury.[6] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental designs, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. 20-HETE in the regulation of vascular and cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 20-HETE Contributes to Ischemia-induced Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dihydrotanshinone I inhibits angiogenesis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vascular Actions of 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
A Comparative Guide to 20-HEDE and Other Modulators of the 20-HETE Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 20-hydroxyeicosadecaenoic acid (20-HEDE) and other key modulators of the 20-hydroxyeicosatetraenoic acid (20-HETE) signaling pathway. The information presented herein is supported by experimental data to aid in the selection of appropriate pharmacological tools for research and drug development.
Introduction to the 20-HETE Signaling Pathway
20-HETE is a bioactive eicosanoid, a metabolite of arachidonic acid produced by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families. It is a potent vasoconstrictor and plays a crucial role in the regulation of vascular tone, renal function, and blood pressure.[1] The recently identified G-protein coupled receptor 75 (GPR75) has been established as a high-affinity receptor for 20-HETE, mediating many of its downstream effects.[2][3] Dysregulation of the 20-HETE pathway is implicated in various cardiovascular diseases, including hypertension, stroke, and myocardial infarction, making it a significant target for therapeutic intervention.[4]
This guide focuses on comparing compounds that modulate this pathway at two key points: synthesis and receptor antagonism.
Key Modulators of the 20-HETE Pathway
The following compounds are commonly used to investigate and modulate the 20-HETE signaling cascade:
-
20-HETE Synthesis Inhibitors: These molecules block the production of 20-HETE by inhibiting CYP4A and CYP4F enzymes.
-
20-HETE Receptor Antagonists: These compounds block the action of 20-HETE at its receptor, GPR75.
Quantitative Comparison of Modulator Potency
The following tables summarize the available quantitative data on the potency of these compounds. It is important to note that direct comparative studies for all compounds under identical experimental conditions are limited.
Table 1: Potency of 20-HETE Synthesis Inhibitors
| Compound | Target Enzyme(s) | IC50 Value | Species/System | Reference(s) |
| HET0016 | CYP4A1 | ~17.7 nM | Recombinant | [10] |
| CYP4A2 | ~12.1 nM | Recombinant | [10] | |
| CYP4A3 | ~20.6 nM | Recombinant | [10] | |
| DDMS | CYP4A | IC50 not specified | [5] |
Table 2: Potency and Affinity of 20-HETE Receptor Ligands and Antagonists
| Compound | Target Receptor | Potency/Affinity | Assay Type | Reference(s) |
| 20-HETE | GPR75 | Kd: 1.56 x 10-10 M | Surface Plasmon Resonance | [11][12] |
| This compound (WIT-002) | GPR75 | Effective concentration: 1-10 µM | Functional Assays (e.g., vasoconstriction) | [4] |
| 20-SOLA | GPR75 | Specific IC50/Ki not available | Functional Antagonist | [3][13] |
| AAA | GPR75 | Effective concentration: 5-10 µM | Cell-based Functional Assays | [8][14] |
Note: While this compound, 20-SOLA, and AAA are confirmed GPR75 antagonists, direct, comparative IC50 or Ki values from competitive binding assays are not consistently reported in the literature. The "effective concentration" refers to the concentration range where these compounds have been shown to antagonize 20-HETE's effects in functional studies.
Specificity of this compound
While this compound is widely used as a 20-HETE antagonist, comprehensive quantitative data on its selectivity for GPR75 versus other eicosanoid receptors (e.g., prostaglandin (B15479496) or leukotriene receptors) is limited in the public domain. Functional studies demonstrate its ability to counteract 20-HETE-mediated effects such as vasoconstriction.[4] However, for definitive claims of specificity, further investigation through comprehensive receptor screening panels would be required. One study noted that 20-HETE itself can act as a low-affinity ligand for GPR40.[3] The activity of this compound at this and other receptors has not been extensively characterized.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the 20-HETE pathway and the experimental approaches to study its modulators, the following diagrams are provided.
Figure 1. Simplified 20-HETE signaling pathway and points of intervention.
Figure 2. General experimental workflows for assessing 20-HETE modulators.
Experimental Protocols
In Vitro 20-HETE Synthesis Assay (IC50 Determination for Inhibitors)
Objective: To determine the concentration of an inhibitor (e.g., HET0016, DDMS) required to reduce the synthesis of 20-HETE by 50%.
Methodology:
-
Enzyme Source: Microsomes from human liver or kidney, or recombinant CYP4A/4F enzymes are used as the source of 20-HETE synthase activity.
-
Incubation: The enzyme source is pre-incubated with various concentrations of the test inhibitor for a specified time.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid, and an NADPH-regenerating system.
-
Reaction Termination: After a defined incubation period, the reaction is terminated by the addition of an organic solvent.
-
Quantification: The amount of 20-HETE produced is quantified using a sensitive analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
GPR75 Radioligand Binding Assay (Ki Determination for Antagonists)
Objective: To determine the binding affinity (Ki) of a competitive antagonist (e.g., this compound, 20-SOLA, AAA) for the GPR75 receptor.
Methodology:
-
Receptor Source: Cell membranes are prepared from a cell line overexpressing human GPR75.
-
Radioligand: A radiolabeled form of 20-HETE (e.g., [3H]20-HETE) is used.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled antagonist.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured by scintillation counting.
-
Data Analysis: The IC50 value of the antagonist is determined from the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[6]
Isolated Artery Vasoconstriction Assay (Functional Assessment)
Objective: To assess the functional effect of 20-HETE modulators on vascular tone.
Methodology:
-
Tissue Preparation: Small arteries (e.g., renal or cerebral arteries) are isolated from an animal model and mounted in a wire myograph system.
-
Equilibration: The arterial segments are equilibrated in a physiological salt solution bubbled with a gas mixture (e.g., 95% O2, 5% CO2) at 37°C.
-
Pre-constriction: The arteries are pre-constricted with a submaximal concentration of a vasoconstrictor agent like phenylephrine.
-
Application of Compounds: Cumulative concentration-response curves to 20-HETE are generated in the absence or presence of a GPR75 antagonist (e.g., this compound). Alternatively, the effect of a 20-HETE synthesis inhibitor (e.g., HET0016) on agonist-induced or pressure-induced vasoconstriction can be evaluated.
-
Measurement: Changes in isometric tension are recorded to quantify the degree of vasoconstriction or vasodilation.
-
Data Analysis: Concentration-response curves are plotted, and parameters such as EC50 (for agonists) or the degree of rightward shift in the agonist curve (for antagonists) are calculated to assess the potency and efficacy of the compounds.[15]
Conclusion
This compound serves as a valuable tool for antagonizing the 20-HETE pathway at the receptor level. Its specificity, particularly in comparison to other eicosanoid pathways, warrants further detailed investigation with quantitative binding assays. For studies requiring potent and highly selective inhibition of 20-HETE synthesis, HET0016 is a well-characterized option. The water-soluble antagonists, 20-SOLA and AAA, offer advantages for in vivo studies and have been shown to be effective blockers of GPR75. The choice of modulator will ultimately depend on the specific research question, the experimental system, and the desired point of intervention in the 20-HETE signaling cascade. This guide provides a foundational comparison to aid in this selection process.
References
- 1. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Uncovering the signalling, structure and function of the 20-HETE-GPR75 pairing: Identifying the chemokine CCL5 as a negative regulator of GPR75 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. GPR75 RECEPTOR MEDIATES 20-HETE-SIGNALING AND METASTATIC FEATURES OF ANDROGEN-INSENSITIVE PROSTATE CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 20-Hydroxyeicosatetraenoic acid is an endogenous vasoconstrictor of canine renal arcuate arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
A Side-by-Side Comparison of 20-HETE and Epoxyeicosatrienoic Acids (EETs) for Researchers and Drug Development Professionals
An objective analysis of two key eicosanoid signaling molecules, 20-hydroxyeicosatetraenoic acid (20-HETE) and epoxyeicosatrienoic acids (EETs), reveals contrasting and occasionally similar roles in critical physiological and pathophysiological processes. This guide provides a comprehensive comparison of their effects on vascular tone, angiogenesis, inflammation, and renal function, supported by quantitative data and detailed experimental methodologies.
Both 20-HETE and EETs are metabolites of arachidonic acid, produced by distinct cytochrome P450 (CYP) enzyme families.[1] 20-HETE is primarily synthesized by CYP4A and CYP4F enzymes, while EETs are generated by CYP2C and CYP2J epoxygenases.[1] These molecules often exhibit opposing biological activities, positioning them as critical regulators of tissue homeostasis and key players in the development of cardiovascular and renal diseases.[1][2] Understanding their distinct and overlapping functions is paramount for the development of targeted therapeutic strategies.
Quantitative Comparison of Biological Activities
The following tables summarize the quantitative effects of 20-HETE and EETs across various biological domains. These values, compiled from multiple studies, provide a clear, data-driven comparison of their respective potencies and actions.
Table 1: Vascular Tone
| Parameter | 20-HETE | EETs |
| Effect | Vasoconstriction[3][4] | Vasodilation[4][5] |
| Potency (EC₅₀/IC₅₀) | Potent vasoconstrictor with an EC₅₀ of < 10⁻⁸ M in renal, cerebral, and mesenteric arteries.[6] | Vasodilatory effects are observed in a concentration-dependent manner, with significant relaxation of coronary arteries at nanomolar concentrations.[7][8] |
| Mechanism | Inhibits large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells (VSMCs), leading to depolarization and increased calcium influx.[1][9] | Activate BKCa channels in VSMCs, causing hyperpolarization and relaxation.[9] |
| Receptor | G-protein coupled receptor 75 (GPR75).[10] | A putative G-protein coupled receptor is suggested, with signaling through Gαs.[11] |
Table 2: Angiogenesis
| Parameter | 20-HETE | EETs |
| Effect | Pro-angiogenic[1][12] | Pro-angiogenic[1][13] |
| Endothelial Cell Proliferation | Stimulates proliferation of endothelial progenitor cells (EPCs) and human umbilical vein endothelial cells (HUVECs).[4][14] | Promotes endothelial cell proliferation and tube formation.[1] |
| Endothelial Cell Migration | Stimulates migration of EPCs.[14] | Induces endothelial cell migration.[1] |
| Tube Formation | Increases tube formation of HUVECs and EPCs.[4][14] | Induces tube formation in cultured endothelial cells.[1] |
| Key Signaling Pathways | c-Src, EGFR, MAPK, PI3K/Akt, NADPH oxidase, and ROS.[10][14] | MAPK, PI3K/Akt, and PKA.[1] |
Table 3: Inflammation
| Parameter | 20-HETE | EETs |
| Overall Effect | Pro-inflammatory[1] | Anti-inflammatory[1] |
| Adhesion Molecule Expression | Increases expression of ICAM-1 and VCAM-1 in endothelial cells.[3][12] | Inhibit TNF-α-induced VCAM-1 expression.[1] |
| Cytokine Production | Stimulates the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[3][12] | Attenuate inflammatory processes.[15] |
| NF-κB Activation | Activates NF-κB signaling.[12] | Inhibit NF-κB activation.[1] |
| Reactive Oxygen Species (ROS) | Increases ROS production in endothelial cells.[3] | Exhibit antioxidant effects.[16] |
Table 4: Renal Function
| Parameter | 20-HETE | EETs |
| Effect on Renal Blood Flow | Constricts afferent arterioles, contributing to the autoregulation of renal blood flow.[9][17] | Act as endothelium-derived hyperpolarizing factors, leading to vasodilation.[9] |
| Sodium Transport (Proximal Tubule) | Inhibits Na+, K+-ATPase, leading to decreased sodium reabsorption.[17][18] | Inhibit sodium transport.[3] |
| Sodium Transport (Thick Ascending Limb) | Inhibits the Na-K-2Cl cotransporter.[18] | Modulate the activity of the epithelial sodium channel in the collecting duct.[3] |
| Overall Effect on Blood Pressure | Pro-hypertensive through vascular effects, but can have anti-hypertensive effects through inhibition of renal sodium reabsorption.[9][19] | Anti-hypertensive.[9] |
Signaling Pathways
The distinct biological effects of 20-HETE and EETs are mediated by separate and complex signaling cascades.
Caption: 20-HETE Signaling Pathway.
Caption: EETs Signaling Pathway.
Key Experimental Protocols
To facilitate the replication and validation of the findings presented, detailed methodologies for key experiments are provided below.
Vascular Reactivity Assay (Isolated Arterial Rings)
This protocol is used to assess the vasoconstrictor or vasodilator effects of 20-HETE and EETs on isolated arteries.
Caption: Experimental Workflow for Vascular Reactivity Assay.
Methodology:
-
Tissue Preparation: Isolate the desired artery (e.g., aorta, coronary, or mesenteric artery) from a euthanized animal and place it in ice-cold Krebs-Henseleit buffer. Carefully remove adhering connective and adipose tissue and cut the artery into 2-3 mm rings.
-
Mounting: Mount the arterial rings in an organ bath chamber filled with Krebs-Henseleit buffer maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a determined optimal resting tension.
-
Viability Check: Assess the viability of the rings by inducing a contraction with a high concentration of potassium chloride (KCl).
-
Experimental Procedure:
-
For Vasoconstriction (20-HETE): After a washout period, cumulatively add increasing concentrations of 20-HETE to the organ bath and record the changes in isometric tension.
-
For Vasodilation (EETs): Pre-constrict the arterial rings with a vasoconstrictor agent (e.g., phenylephrine). Once a stable contraction is achieved, cumulatively add increasing concentrations of EETs and record the relaxation response.
-
-
Data Analysis: Express the tension changes as a percentage of the maximal contraction induced by KCl or the pre-constriction agonist. Plot the concentration-response curves to determine the EC₅₀ or IC₅₀ values.
Endothelial Cell Tube Formation Assay
This assay assesses the pro-angiogenic potential of 20-HETE and EETs by measuring the ability of endothelial cells to form capillary-like structures.
Methodology:
-
Preparation: Thaw basement membrane matrix (e.g., Matrigel) on ice and coat the wells of a 96-well plate. Allow the matrix to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the solidified matrix in the presence of the test compound (20-HETE or EETs) at various concentrations.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
-
Visualization and Quantification: Visualize the formation of tube-like structures using a phase-contrast microscope. Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, or the number of enclosed loops using image analysis software.
Measurement of Reactive Oxygen Species (ROS) in Endothelial Cells
This protocol details the use of lucigenin-enhanced chemiluminescence to measure superoxide (B77818) production in endothelial cells treated with 20-HETE.
Methodology:
-
Cell Culture: Culture endothelial cells to confluence in appropriate multi-well plates.
-
Treatment: Treat the cells with 20-HETE at the desired concentration and for the specified duration.
-
Chemiluminescence Measurement:
-
Prepare a reaction buffer containing lucigenin (B191737) (typically 5 µM).
-
Remove the treatment medium from the cells and add the lucigenin-containing buffer.
-
Immediately measure the chemiluminescence using a luminometer. The signal is proportional to the rate of superoxide production.
-
-
Controls: Include appropriate controls, such as untreated cells and cells treated with a known inducer of ROS. The specificity for superoxide can be confirmed by including superoxide dismutase (SOD) in some wells, which should quench the signal.
NF-κB Activation Assay (Western Blot for p65 Translocation)
This method determines the activation of the NF-κB pathway by assessing the translocation of the p65 subunit from the cytoplasm to the nucleus.
Methodology:
-
Cell Treatment: Treat endothelial cells with 20-HETE or EETs for the desired time.
-
Cell Fractionation:
-
Harvest the cells and lyse them in a hypotonic buffer to release the cytoplasmic contents.
-
Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Lyse the nuclear pellet with a high-salt buffer to extract nuclear proteins.
-
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from the cytoplasmic and nuclear fractions by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the p65 subunit of NF-κB.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities. An increase in p65 in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicates NF-κB activation. Use loading controls (e.g., GAPDH for cytoplasm and Lamin B1 for nucleus) to normalize the data.
Conclusion
The comparative analysis of 20-HETE and EETs underscores their intricate and often opposing roles in vascular biology and renal physiology. While 20-HETE predominantly acts as a pro-hypertensive, pro-inflammatory, and pro-angiogenic mediator, EETs generally exert anti-hypertensive and anti-inflammatory effects, while also promoting angiogenesis. This guide provides a foundational resource for researchers and drug development professionals, offering quantitative data for direct comparison, detailed experimental protocols for further investigation, and clear visualizations of the underlying signaling pathways. A thorough understanding of the distinct and shared mechanisms of these eicosanoids is crucial for the rational design of novel therapeutics targeting the CYP-arachidonic acid metabolic pathway for a range of cardiovascular and renal diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Video: The Mouse Isolated Perfused Kidney Technique [jove.com]
- 4. Lucigenin and linoleate enhanced chemiluminescent assay for superoxide dismutase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 6. Role of 20-hydroxyeicosatetraenoic acid in altering vascular reactivity in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Working under pressure: coronary arteries and the endothelin system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endothelium-medicated control of the coronary circulation. Exercise training-induced vascular adaptations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epoxyeicosatrienoic Acids (EETs) Regulate Epithelial Sodium Channel Activity by Extracellular Signal-regulated Kinase 1/2 (ERK1/2)-mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The isolated perfused mouse kidney - A Laboratory Manual of Kidney Perfusion Techniques - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The Mouse Isolated Perfused Kidney Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A highly sensitive chemiluminescence assay for superoxide detection and chronic granulomatous disease diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Mouse Isolated Perfused Kidney Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Conflicting roles of 20-HETE in hypertension and renal end organ damage - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 20-HETE Contributes to Ischemia-induced Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 20-HETE: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized biochemicals like 20-Hydroxyeicosatetraenoic acid (20-HETE) are paramount for laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe disposal of 20-HETE, ensuring the well-being of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle 20-HETE with appropriate care. Typically supplied in a solution, often ethanol (B145695), 20-HETE and its solvent should be considered hazardous.[1] Always work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure. Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[2]
Step-by-Step Disposal Protocol
The disposal of 20-HETE must be managed as hazardous chemical waste. Do not dispose of 20-HETE down the drain or in regular trash.
-
Waste Collection:
-
Designate a specific, clearly labeled, and compatible waste container for 20-HETE and any materials contaminated with it (e.g., pipette tips, vials).
-
The container must be made of a material compatible with the solvent (e.g., glass or polyethylene (B3416737) for ethanol solutions).
-
Keep the waste container securely sealed when not in use.
-
-
Labeling:
-
Properly label the hazardous waste container with "Hazardous Waste," the full chemical name "20-Hydroxyeicosatetraenoic acid," the solvent (e.g., "in Ethanol"), and the approximate concentration.
-
Include the date when the waste was first added to the container.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secondary containment area that is segregated from incompatible materials.
-
Given that 20-HETE is often in a flammable solvent like ethanol, it should be stored in a flammable liquids cabinet.[2]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations for hazardous waste pickup and disposal.
-
Chemical and Physical Properties
A summary of 20-HETE's key properties is provided in the table below for easy reference.
| Property | Value |
| Chemical Formula | C20H32O3[3][4] |
| Molar Mass | 320.47 g/mol [3] |
| Appearance | Solid (neat), typically supplied as a solution in ethanol or acetonitrile.[4][5][6] |
| Solubility | Soluble in ethanol, DMSO, and dimethylformamide.[1] |
| Storage Temperature | -20°C[1][2] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of 20-HETE.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. ≥90% (HPLC), liquid, Ras/MAP pathway activitor | Sigma-Aldrich [sigmaaldrich.com]
- 3. 20-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. 20-Hydroxyeicosatetraenoic acid | C20H32O3 | CID 5283157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
